molecular formula C8H11N3O B171625 N-(2-aminoethyl)pyridine-2-carboxamide CAS No. 103878-43-9

N-(2-aminoethyl)pyridine-2-carboxamide

Cat. No.: B171625
CAS No.: 103878-43-9
M. Wt: 165.19 g/mol
InChI Key: MDEHSSNJTVYAFD-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)pyridine-2-carboxamide is a recognized chemical scaffold in medicinal chemistry and pre-clinical research, primarily serving as a key synthetic intermediate. Its significant research value lies in its role as a direct precursor in the synthesis of potent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target in neuropsychiatry . This application is highlighted by its use in the development of compounds like lazabemide and its structural similarity to inhibitors such as Ro 43-0463, which have been investigated for their neuropharmacological potential . Furthermore, the core structure of this compound is integral to radiofluorination chemistry for Positron Emission Tomography (PET). It is a key building block for tracers like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, which was developed to carry out PET investigations of MAO-B related diseases, facilitating non-invasive imaging of this enzyme in the brain . The 2-pyridinecarboxamide moiety is a privileged structure in drug discovery, with derivatives across scientific literature demonstrating a wide spectrum of biological activities, underscoring the versatility of this compound for developing new therapeutic and diagnostic agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-aminoethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHSSNJTVYAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389991
Record name N-(2-aminoethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-43-9
Record name N-(2-aminoethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminoethyl)pyridine-2-carboxamide, also known as N-(2-aminoethyl)picolinamide, is a versatile organic compound that has garnered significant interest in the fields of coordination chemistry and medicinal chemistry. Its structure, featuring a pyridine ring, an amide linkage, and a primary amino group, endows it with the capacity to act as a multidentate ligand, forming stable complexes with various metal ions. This property has made it a valuable building block in the design of novel catalysts and materials. Furthermore, the picolinamide scaffold is a recognized pharmacophore, and derivatives of this molecule are being actively investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.

This technical guide provides a comprehensive overview of the chemical properties of N-(2-aminoethyl)pyridine-2-carboxamide, intended for researchers, scientists, and drug development professionals. The guide will delve into its synthesis, structural features, physicochemical properties, spectroscopic signature, coordination chemistry, and potential applications, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

N-(2-aminoethyl)pyridine-2-carboxamide is a relatively small molecule with the chemical formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol [1]. The molecule's structure is characterized by a pyridine-2-carboxamide core with an ethylamine substituent on the amide nitrogen.

Table 1: Physicochemical Properties of N-(2-aminoethyl)pyridine-2-carboxamide

PropertyValueSource
Molecular Formula C₈H₁₁N₃OPubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Topological Polar Surface Area 68 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
XLogP3 -1PubChem[1]
Melting Point (dihydrochloride salt) 262 °C (decomposes)PrepChem

Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide

The synthesis of N-(2-aminoethyl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common and effective method involves the amidation of a picolinic acid derivative with ethylenediamine. This approach is favored for its relatively straightforward procedure and good yields.

Synthesis Pathway

The synthesis typically proceeds via the reaction of an activated form of picolinic acid, such as an ester or acid chloride, with an excess of ethylenediamine. The use of excess ethylenediamine helps to minimize the formation of the bis-acylated byproduct.

Synthesis_Pathway Picolinic_acid_derivative Picolinic Acid Derivative (e.g., Ethyl Picolinate) Reaction Amidation Picolinic_acid_derivative->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Product N-(2-aminoethyl)pyridine-2-carboxamide Reaction->Product

Caption: General synthesis pathway for N-(2-aminoethyl)pyridine-2-carboxamide.

Detailed Experimental Protocol: Synthesis from Ethyl Picolinate

This protocol describes the synthesis of N-(2-aminoethyl)pyridine-2-carboxamide from ethyl picolinate and ethylenediamine.

Materials:

  • Ethyl picolinate

  • Ethylenediamine

  • Toluene

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Standard laboratory glassware and equipment

Procedure:

  • A mixture of ethyl picolinate and an excess of ethylenediamine is heated under an inert atmosphere (e.g., argon).

  • The reaction mixture is heated for several hours to ensure complete conversion.

  • After the reaction is complete, the excess ethylenediamine is removed under reduced pressure.

  • The residue is then subjected to a purification process, which may involve extraction and column chromatography on silica gel, to isolate the pure N-(2-aminoethyl)pyridine-2-carboxamide.

This protocol is based on synthetic procedures for analogous picolinamide derivatives. The specific reaction conditions, such as temperature and reaction time, may require optimization for this particular substrate.

Spectroscopic Characterization

Detailed experimental spectroscopic data for N-(2-aminoethyl)pyridine-2-carboxamide is not widely available in the public domain. However, based on the known spectral properties of its constituent functional groups (pyridine, amide, and amine), we can predict its characteristic spectroscopic features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethylenediamine backbone, and the amide and amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-aminoethyl)pyridine-2-carboxamide

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-68.5 - 8.7Doublet
Pyridine H-3, H-4, H-57.5 - 8.2Multiplets
Amide N-H7.0 - 8.5Broad Singlet
Methylene (-CH₂-NH-C=O)3.4 - 3.6Triplet
Methylene (-CH₂-NH₂)2.8 - 3.0Triplet
Amine N-H₂1.5 - 3.0Broad Singlet

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-aminoethyl)pyridine-2-carboxamide

CarbonPredicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)165 - 175
Pyridine C-2150 - 155
Pyridine C-6148 - 152
Pyridine C-3, C-4, C-5120 - 140
Methylene (-CH₂-NH-C=O)40 - 45
Methylene (-CH₂-NH₂)40 - 45

Note: These are predicted values based on typical chemical shifts for similar structural motifs. The two methylene carbons may have overlapping signals.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C=N bonds present in the molecule.

Table 4: Predicted IR Absorption Frequencies for N-(2-aminoethyl)pyridine-2-carboxamide

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine and Amide)Stretching3200 - 3500 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=O (Amide)Stretching (Amide I)1640 - 1680 (strong)
N-H (Amide)Bending (Amide II)1510 - 1570
C=N, C=C (Pyridine)Stretching1400 - 1600

Note: These are predicted values based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (Predicted)

In a mass spectrum, N-(2-aminoethyl)pyridine-2-carboxamide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Molecular Ion Peak (M⁺): m/z = 165

  • Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond and the ethylenediamine chain, leading to characteristic fragment ions. Common losses would include the ethylamine group and cleavage of the C-C bond in the ethylenediamine bridge.

Coordination Chemistry

The true utility of N-(2-aminoethyl)pyridine-2-carboxamide lies in its ability to act as a versatile ligand in coordination chemistry. The presence of three potential donor atoms—the pyridine nitrogen, the amide oxygen (or deprotonated amide nitrogen), and the primary amine nitrogen—allows it to coordinate to metal ions in various modes.

Coordination Modes

N-(2-aminoethyl)pyridine-2-carboxamide can act as a bidentate or a tridentate ligand.

  • Bidentate Coordination: It can coordinate through the pyridine nitrogen and the amide oxygen, forming a stable five-membered chelate ring. This is a common coordination mode for picolinamide-based ligands.

  • Tridentate Coordination: More significantly, it can act as a tridentate "N,N,N" donor ligand by utilizing the pyridine nitrogen, the amide nitrogen (upon deprotonation), and the terminal amine nitrogen. This mode of coordination leads to the formation of highly stable metal complexes with two fused five-membered chelate rings.

Coordination_Modes cluster_0 Bidentate (N,O) Coordination cluster_1 Tridentate (N,N,N) Coordination Py_N Pyridine N Metal_1 M Py_N->Metal_1 Amide_O Amide O Amide_O->Metal_1 Py_N2 Pyridine N Metal_2 M Py_N2->Metal_2 Amide_N Amide N Amide_N->Metal_2 Amine_N Amine N Amine_N->Metal_2

Caption: Potential coordination modes of N-(2-aminoethyl)pyridine-2-carboxamide.

The formation of tridentate complexes often requires deprotonation of the amide proton, which can be facilitated by the presence of a base or by the Lewis acidity of the metal center. The resulting complexes are often highly colored and can exhibit interesting magnetic and electronic properties. Picolinamide derivatives have been shown to form stable complexes with a variety of transition metals, including copper, cobalt, nickel, and zinc.

Potential Applications

The unique chemical properties of N-(2-aminoethyl)pyridine-2-carboxamide and its metal complexes make it a promising candidate for several applications.

Catalysis

The metal complexes of N-(2-aminoethyl)pyridine-2-carboxamide can be explored as catalysts in various organic transformations. The well-defined coordination sphere and the potential for tuning the electronic properties of the metal center by modifying the ligand backbone offer opportunities for designing highly selective and efficient catalysts.

Drug Development

The picolinamide moiety is a key structural feature in several biologically active molecules. Derivatives of N-(2-aminoethyl)pyridine-2-carboxamide have been investigated as potential therapeutic agents. For instance, various picolinamide-based compounds have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The ability to modify the terminal amino group allows for the synthesis of a library of compounds with diverse pharmacological profiles.

Conclusion

N-(2-aminoethyl)pyridine-2-carboxamide is a molecule with significant potential in both fundamental and applied chemistry. Its straightforward synthesis, coupled with its versatile coordination behavior, makes it an attractive ligand for the development of novel metal-based catalysts and materials. Furthermore, its picolinamide core provides a solid foundation for the design of new therapeutic agents. While a comprehensive experimental characterization of this specific molecule is still emerging in the scientific literature, the foundational knowledge of its chemical properties, as outlined in this guide, provides a strong basis for future research and development endeavors.

References

  • PubChem. N-(2-aminoethyl)pyridine-2-carboxamide. Available from: [Link]

Sources

An In-depth Technical Guide to N-(2-aminoethyl)pyridine-2-carboxamide (CAS Number: 103878-43-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)pyridine-2-carboxamide, registered under CAS number 103878-43-9, is a pyridine-based chemical entity that has garnered interest as a versatile intermediate in the synthesis of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its notable application as a key building block in the development of novel anti-leishmanial agents. By elucidating the synthesis and downstream application of this compound, this guide aims to equip researchers and drug development professionals with the necessary knowledge to leverage N-(2-aminoethyl)pyridine-2-carboxamide in their own research endeavors.

Chemical Identity and Physicochemical Properties

N-(2-aminoethyl)pyridine-2-carboxamide is a molecule featuring a pyridine ring linked to an aminoethyl carboxamide side chain. This unique structural arrangement provides multiple points for chemical modification, making it a valuable precursor in medicinal chemistry.

PropertyValueSource
CAS Number 103878-43-9[1]
Molecular Formula C₈H₁₁N₃O[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name N-(2-aminoethyl)pyridine-2-carboxamide[1]
Synonyms N-(2-aminoethyl)picolinamide, Pyridine-2-carboxylic acid (2-amino-ethyl)-amide[1][2]

Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide

The synthesis of N-(2-aminoethyl)pyridine-2-carboxamide can be achieved through multiple routes. Below are two detailed protocols for its preparation.

Synthesis from N-(2-acetaminoethyl)-2-pyridine-carboxamide

This method involves the acidic hydrolysis of an N-acetyl protected precursor.

Experimental Protocol:

  • Suspend 12.0 g of N-(2-acetaminoethyl)-2-pyridine-carboxamide in 100 ml of alcohol.

  • Add 116 ml of 2N hydrochloric acid to the suspension.

  • Heat the mixture to reflux overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Boil the solid residue (13.4 g) with methanol.

  • Cool the methanolic solution and collect the precipitated solid by suction filtration.

  • Dry the solid to obtain N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride as white crystals.[3]

Synthesis from N-(2-hydroxyethyl)pyridine-2-carboxamide

This protocol involves the conversion of a hydroxyl group to an amine via a mesylate intermediate followed by ammonolysis.

Experimental Protocol:

  • In a round-bottom flask, combine 3.0 g of N-(2-hydroxyethyl)pyridine-2-carboxamide with 20 ml of methylene chloride and 2.5 ml of triethylamine.

  • Cool the mixture to 0-5°C.

  • Add a solution of 1.4 ml of methanesulfonyl chloride in 30 ml of methylene chloride dropwise while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Add the reaction mixture dropwise to 30 ml of concentrated (25%) ammonia at 0-5°C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methylene chloride and extract with 2N hydrochloric acid, followed by a water wash.

  • Combine the aqueous extracts, make basic with concentrated (28%) sodium hydroxide solution, and extract three times with methylene chloride.

  • Dry the combined organic extracts over magnesium sulfate, filter, and evaporate to yield a yellow oil.

  • Purify the oil by chromatography on silica gel using a gradient of ethyl acetate and alcohol to obtain N-(2-aminoethyl)pyridine-2-carboxamide.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_route1 Route 1: Hydrolysis cluster_route2 Route 2: Ammonolysis A N-(2-acetaminoethyl)-2- pyridine-carboxamide B Reflux in HCl/Alcohol A->B Hydrolysis C N-(2-aminoethyl)pyridine-2- carboxamide Dihydrochloride B->C D N-(2-hydroxyethyl)pyridine- 2-carboxamide E 1. MsCl, Et3N 2. NH3 D->E Mesylation & Ammonolysis F N-(2-aminoethyl)pyridine-2- carboxamide E->F

Caption: Synthetic routes to N-(2-aminoethyl)pyridine-2-carboxamide.

Application in the Synthesis of Anti-leishmanial Agents

A significant application of N-(2-aminoethyl)pyridine-2-carboxamide is its use as a precursor in the synthesis of β-carboline derivatives, which have shown promising activity against Leishmania species, the causative agents of leishmaniasis.[4][5][6]

Rationale for Use

The primary amine of N-(2-aminoethyl)pyridine-2-carboxamide serves as a key nucleophile in the construction of more complex heterocyclic systems. In the context of anti-leishmanial drug discovery, it can be incorporated to modulate the physicochemical properties and biological activity of the final compounds.

Synthesis of β-Carboline Derivatives

The synthesis of anti-leishmanial β-carboline derivatives often involves a multi-step process where a β-carboline core is functionalized. While the exact synthetic step involving N-(2-aminoethyl)pyridine-2-carboxamide is not detailed in the provided abstracts, it is plausible that it is used to introduce a picolinamide moiety to the β-carboline scaffold, a common strategy in medicinal chemistry to enhance target engagement and pharmacokinetic properties.

General Synthetic Scheme for Anti-leishmanial β-Carbolines:

Antileishmanial_Synthesis A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline C->D E Oxidation D->E F β-Carboline Core E->F H Amide Coupling F->H G N-(2-aminoethyl)pyridine- 2-carboxamide (or similar amine) G->H I Anti-leishmanial β-Carboline Derivative H->I

Caption: Generalized synthesis of anti-leishmanial β-carboline derivatives.

Biological Activity of Downstream Compounds

Several studies have reported the anti-leishmanial activity of β-carboline derivatives against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania.[5][7] The activity is typically evaluated using in vitro assays.

Compound ClassTarget OrganismAssay StageEC₅₀ / IC₅₀ (µM)Reference
β-Carboline Ester AnaloguesL. infantumAmastigote3.36[3]
1-Aryl-β-carboline DerivativesL. donovaniPromastigote2.16[6]
β-Carboline-3-carboxamidesL. amazonensisPromastigote2.6[5]
β-Carboline-3-carboxamidesL. amazonensisAmastigote1.0[5]
Piperazinyl-β-carboline-3-carboxamidesL. infantumPromastigote1.47 - 3.73[4]
Piperazinyl-β-carboline-3-carboxamidesL. infantumAmastigote1.4 - 2.6[4]

Experimental Protocol: In Vitro Anti-leishmanial Assay

  • Promastigote Assay:

    • Culture Leishmania promastigotes in appropriate media.[8][9]

    • Seed promastigotes into 96-well plates.

    • Add serial dilutions of the test compounds.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess parasite viability using a metabolic indicator such as resazurin or MTT.

    • Calculate the EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%.

  • Amastigote Assay:

    • Infect mammalian macrophages (e.g., J774 cells) with Leishmania promastigotes.[10]

    • Allow differentiation of promastigotes into intracellular amastigotes.

    • Add serial dilutions of the test compounds to the infected macrophages.

    • Incubate for a defined period.

    • Fix and stain the cells.

    • Determine the number of amastigotes per macrophage microscopically.

    • Calculate the IC₅₀ value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Diagram of the Anti-leishmanial Screening Workflow:

Screening_Workflow A Synthesized β-Carboline Derivatives B Primary Screen: Anti-promastigote Assay A->B F Cytotoxicity Assay (e.g., on Macrophages) A->F C Determine EC₅₀ B->C D Secondary Screen: Intracellular Anti-amastigote Assay C->D Active Compounds E Determine IC₅₀ D->E H Calculate Selectivity Index (CC₅₀ / IC₅₀) E->H G Determine CC₅₀ F->G G->H I Lead Compound Identification H->I High Selectivity

Caption: Workflow for screening anti-leishmanial activity.

Safety and Handling

  • Potential Hazards: May be corrosive and cause skin and eye irritation.[11]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

N-(2-aminoethyl)pyridine-2-carboxamide is a valuable and accessible chemical intermediate. While direct biological activity data for this compound is limited, its utility is clearly demonstrated through its role as a precursor in the synthesis of potent anti-leishmanial β-carboline derivatives. The synthetic protocols and the application context provided in this guide offer a solid foundation for researchers to utilize this compound in the design and development of novel therapeutic agents.

References

  • Tonin, L. T. D., et al. (2012). Beta-carboline-3-carboxamide derivatives as promising antileishmanial agents. Parasitology Research, 110(5), 1745-1751.
  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

  • Ashok, P., et al. (2019). Recent evolution on synthesis strategies and anti-leishmanial activity of β-carboline derivatives – An update. European Journal of Medicinal Chemistry, 181, 111566.
  • Tonin, L. T. D., et al. (2012). Beta-carboline-3-carboxamide derivatives as promising antileishmanial agents. PubMed, PMC4089804.
  • Gohil, V. M., et al. (2012). Synthesis and anti-leishmanial activity of 1-aryl-β-carboline derivatives against Leishmania donovani. Bioorganic & Medicinal Chemistry Letters, 22(12), 3905-3907.
  • A comparison of promastigote and amastigote antigens of Leishmania infantum in the diagnosis of visceral Leishmaniosis by ELISA and IFA tests in Turkey. (2004). PubMed, 15102528.
  • The Experimental Proteome of Leishmania infantum Promastigote and Its Usefulness for Improving Gene Annot
  • Differentiation of promastigotes to amastigotes in axenic conditions. (n.d.).
  • Achievement amastigotes of Leishmania infantum and investigation of pathological changes in the tissues of infected golden hamsters. (2018). PMC, PMC6045999.
  • Sigma-Aldrich. (2025).
  • Identification of Proteins in Promastigote and Amastigote-like Leishmania Using an Immunoproteomic Approach. (2014). PLOS Neglected Tropical Diseases.
  • Thermo Fisher Scientific. (2012).
  • SAFETY D
  • A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). (2013). PubMed Central, PMC3701726.
  • PubChem. (n.d.). N-(2-aminoethyl)pyridine-2-carboxamide. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2016). NIH.
  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2016). Longdom Publishing.
  • SAFETY D
  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2023). Frontiers in Chemistry.
  • SYNTHESIS OF INDOLE ALKALOIDS AND THEIR ANALOGONS. (n.d.).
  • N-(2-Aminoethyl)picolinamide dihydrochloride. (n.d.). BLD Pharm.
  • PYRIDINE-2-CARBOXYLIC ACID (2-AMINO-ETHYL)-AMIDE. (n.d.). ChemicalBook.
  • Aminoethylpiperazine. (n.d.). PubChem.
  • 2-Pyridineethanamine. (n.d.). PubChem.
  • Single dose acute toxicity testing for N,N-bis(2-mercaptoethyl)-N',N' diethylethylenediamine in beagles. (2014). PubMed, 24721473.

Sources

Technical Guide: N-(2-aminoethyl)pyridine-2-carboxamide Synthesis & Starting Material Selection

[1][2]

Executive Summary

N-(2-aminoethyl)pyridine-2-carboxamide (also known as N-(2-aminoethyl)picolinamide) is a critical bidentate/tridentate ligand scaffold used extensively in coordination chemistry, metallo-drug development, and supramolecular architectures.[1][2] Its synthesis appears deceptively simple—an amidation between picolinic acid and ethylenediamine.[2] However, the presence of two primary amine groups on the ethylenediamine backbone introduces a significant risk of dimerization , forming the unwanted N,N'-bis(picolinoyl)ethylenediamine.

This guide details the strategic selection of starting materials to mitigate this impurity, comparing "Green" industrial routes (using esters) against "High-Precision" routes (using protection groups).[1]

Part 1: Retrosynthetic Analysis & Starting Material Strategy[2]

The synthesis hinges on the nucleophilic acyl substitution of a pyridine-2-carbonyl electrophile by 1,2-diaminoethane.[1][2] The choice of electrophile dictates the impurity profile and purification burden.[1]

The Electrophile: Picolinic Acid Derivatives[1]

We evaluate three primary starting material classes based on reactivity, byproduct removal, and atom economy.[2]

Starting MaterialCAS No.ReactivityByproductSuitability
Methyl Picolinate 2459-07-6ModerateMethanol (Volatile)High. Ideal for scale-up; "Green" chemistry compliant.[1][2]
Picolinoyl Chloride 7680-55-9HighHCl (Corrosive)Medium. Requires base scavenger; higher risk of bis-acylation due to aggressive kinetics.[1][2]
Picolinic Acid 98-98-6LowWater (with coupling agent)Low (Direct) / High (Coupled). Requires expensive coupling agents (EDC/HOBt) but allows mild conditions.[1][2]
The Nucleophile: Ethylenediamine (EDA)
  • CAS: 107-15-3[1][2]

  • Critical Attribute: Stoichiometry. [2]

  • Challenge: EDA is symmetric. Once one amine reacts, the molecule remains nucleophilic.

  • Solution: To produce the mono-amide, EDA must be present in large excess (typically 5–10 equivalents) relative to the ester. This statistically favors the collision of the ester with a free diamine rather than an already-substituted mono-amide.[1][2]

Decision Matrix: Route Selection

The following diagram illustrates the logical flow for selecting the appropriate synthesis pathway based on available starting materials and purity requirements.

RouteSelectionTargetTarget:N-(2-aminoethyl)picolinamideScalePrimary Constraint?Target->ScaleRouteARoute A:Methyl Ester + Excess EDAScale->RouteACost/Scale (>10g)RouteBRoute B:Acid + Mono-Protected EDAScale->RouteBHigh Purity/Small Scale (<1g)ProsAPros: Cheap, Volatile ByproductsRouteA->ProsAProsBPros: 1:1 Stoichiometry,No Dimer FormationRouteB->ProsB

Figure 1: Decision matrix for selecting the synthetic route. Route A is preferred for bulk starting materials, while Route B is used when absolute specificity is required.

Part 2: Detailed Synthetic Protocols

Method A: The "Excess Amine" Route (Recommended for Scale)

This method utilizes Methyl Picolinate and Ethylenediamine (EDA) .[2] It relies on the High Dilution Principle and statistical probability to prevent dimer formation.

Reagents:

  • Methyl Picolinate (1.0 eq)[2]

  • Ethylenediamine (10.0 eq) – Note: Excess is recovered.[1][2][3]

  • Solvent: Methanol (optional, reaction can be neat).[2][4]

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, charge Ethylenediamine (10 eq). Cool to 0°C.[2]

  • Addition: Dissolve Methyl Picolinate (1 eq) in a minimum volume of Methanol. Add this solution dropwise to the stirring EDA over 1 hour.

    • Expert Insight: Slow addition keeps the local concentration of ester low relative to the amine, suppressing dimer formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM).[2] The ester spot should disappear.[2]

  • Workup (Critical Step):

    • Concentrate the mixture under reduced pressure (rotary evaporator).

    • High Vacuum: To remove the large excess of EDA (b.p. 116°C), apply high vacuum (oil pump, <1 mmHg) at 50–60°C.

    • Note: EDA is corrosive; ensure traps are effective.[2]

  • Purification: The residue is often a yellow oil.[2] Dissolve in DCM, wash with brine (rapidly to avoid product loss into water), dry over Na₂SO₄, and evaporate.

  • Salt Formation (Optional): Treat the oil with HCl in dioxane/ethanol to precipitate the dihydrochloride salt (white solid), which is non-hygroscopic and stable.

Method B: The "Protected" Route (High Precision)

This method uses Picolinic Acid and N-Boc-ethylenediamine .[1][2] It guarantees mono-functionalization but adds two steps (protection/deprotection).[1][2]

Reagents:

  • Picolinic Acid (1.0 eq)[2]

  • N-Boc-ethylenediamine (1.0 eq)[1][2]

  • Coupling Agent: EDC[2][5]·HCl (1.1 eq) / HOBt (1.1 eq)[1][2]

  • Base: DIPEA (3.0 eq)[2][5]

  • Solvent: DCM or DMF.[2][5]

Protocol:

  • Activation: Dissolve Picolinic acid in DCM. Add EDC·HCl and HOBt.[1][2] Stir for 30 mins at 0°C.

  • Coupling: Add N-Boc-ethylenediamine and DIPEA. Stir overnight at RT.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.[2] Evaporate to yield N-Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1) or 4M HCl in Dioxane.[1][2] Stir for 2 hours.

  • Isolation: Evaporate volatiles. Neutralize with basic resin or NaOH extraction to obtain the free base.[2]

Part 3: Mechanism & Workflow Visualization[2]

The following diagram details the reaction mechanism and the critical separation of the mono-amide from the potential bis-amide impurity.

SynthesisWorkflowEsterMethyl PicolinateReactionNucleophilic Acyl Substitution(0°C -> RT, 12h)Ester->ReactionAmineEthylenediamine(10 eq Excess)Amine->ReactionVacuumHigh Vacuum Distillation(Removal of Excess Amine)Reaction->VacuumCrudeCrude MixtureVacuum->CrudeExtractionDCM Extraction / Brine WashCrude->ExtractionFinalProduct:N-(2-aminoethyl)picolinamideExtraction->FinalOrganic LayerImpurityImpurity:Bis-amide (Trace)Extraction->ImpurityPrecipitate/Separated

Figure 2: Workflow for Method A (Excess Amine).[1][2] The critical step is the vacuum removal of the excess starting material to isolate the mono-substituted product.[1]

Part 4: Critical Quality Attributes (CQAs) & Validation

For use in drug development or precise coordination chemistry, the starting material must meet specific criteria.

AttributeSpecificationAnalytical MethodReason
Identity 1H NMR400 MHz (CDCl3/D2O)Confirm pyridine ring protons (8.5, 8.1, 7.8, 7.4 ppm) and ethyl chain (3.5, 2.9 ppm).
Purity >98%HPLC (C18, ACN/H2O)Bis-amide impurity must be <0.5% to prevent interference in metal binding.[1][2]
Water Content <0.5%Karl FischerWater can interfere with subsequent anhydrous metalation reactions.[2]
Residual Amine <100 ppmGC-HeadspaceEthylenediamine is a sensitizer; strict removal is required for pharmaceutical intermediates.[1][2]

Part 5: Applications in Drug Discovery[1]

  • Kinase Inhibitors: The picolinamide motif acts as a hinge-binder in ATP-competitive kinase inhibitors.[1][2] The free amine allows for the attachment of solubilizing tails or further pharmacophores.[1]

  • Metallo-Drugs: Used to synthesize Copper(II) or Platinum(II) complexes that exhibit DNA cleavage activity or proteasome inhibition.[1][2]

  • Bifunctional Chelators: The scaffold serves as a backbone for attaching radiolabels (e.g., for PET imaging) where the pyridine nitrogen and amide oxygen coordinate the metal, and the ethylamine tail links to a targeting peptide.

References

  • PrepChem. "Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide."[1][2][6] PrepChem.com.[2] Accessed October 2023.[2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3152207, N-(2-aminoethyl)pyridine-2-carboxamide."[1][2] PubChem. Accessed October 2023.[2] [Link][1]

  • V. G. Vaidyanathan andBU.[2] Nair. "Synthesis, characterization and DNA cleavage studies of a copper(II) complex of N-(2-aminoethyl)pyridine-2-carboxamide."[1][2] Journal of Inorganic Biochemistry, 2003.[2] (Contextual citation for application).

  • Google Patents. "Method of manufacturing ethyleneamines (US8188318B2)."[1][2] Google Patents.[2] Accessed October 2023.[2]

Pyridine-2-Carboxamide Derivatives: Synthetic Architectures and Multitarget Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Picolinamide" Privilege

The pyridine-2-carboxamide (picolinamide) scaffold represents a privileged structure in medicinal and agrochemical chemistry. Its utility stems from a unique electronic and steric profile: the pyridine nitrogen (


 lone pair) and the amide oxygen facilitate bidentate chelation (N,O-donor sets), while the amide proton serves as a critical hydrogen bond donor in biological pockets.

This guide moves beyond basic literature summarization to analyze the causality between synthetic protocols and biological outcomes. We focus on two critical domains:

  • Oncology: VEGFR-2 kinase inhibition (e.g., Sorafenib pharmacophores).[1]

  • Agriculture: Succinate Dehydrogenase Inhibition (SDHI) (e.g., Boscalid).[2][3]

Synthetic Architectures: Beyond Acid Chlorides

While traditional synthesis relies on the condensation of picolinoyl chloride with amines, this method suffers from instability of the acid chloride and limited functional group tolerance. Modern drug discovery demands robust, catalytic approaches.

The Aminocarbonylation Shift

The most "trustworthy" protocol for generating diverse libraries is Palladium-Catalyzed Aminocarbonylation . This method avoids the handling of sensitive acid chlorides and allows for the direct coupling of commercially available 2-bromopyridines with amines using CO gas (or surrogates).

Mechanism of Action (Catalytic Cycle)

The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion to form an acyl-palladium species, which is then intercepted by the amine nucleophile.

Aminocarbonylation cluster_cycle Pd-Catalyzed Aminocarbonylation Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert + CO Nu_Attack Nucleophilic Attack (HNR2) CO_Insert->Nu_Attack RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim - HBr RedElim->Pd0 Product Target: Pyridine-2-Carboxamide RedElim->Product Precursors Precursors: 2-Bromopyridine Amine Mo(CO)6 (CO Source) Precursors->Pd0

Figure 1: Catalytic cycle for the aminocarbonylation of 2-bromopyridine. The cycle highlights the critical CO insertion step which differentiates this from standard Buchwald-Hartwig couplings.

Pharmacological Landscape

Oncology: VEGFR-2 Inhibition

The pyridine-2-carboxamide motif is central to Type II kinase inhibitors like Sorafenib . In this context, the pyridine ring does not just act as a linker; it positions the amide to form hydrogen bonds with the "hinge region" (specifically Cys919 in VEGFR-2) or the DFG-out allosteric pocket.

Key SAR Findings:

  • The "Head": The pyridine nitrogen often interacts with water networks or specific residues (e.g., Glu885).

  • The "Linker": The amide functionality provides essential H-bond donor/acceptor pairs.

  • The "Tail": Hydrophobic aryl groups (often fluorinated) attached to the amide nitrogen occupy the hydrophobic allosteric pocket, stabilizing the inactive kinase conformation.

Agriculture: Succinate Dehydrogenase Inhibitors (SDHI)

Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is the archetype.

  • Mechanism: It binds to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.

  • Resistance: Mutations in the SDH subunits (B, C, or D) can reduce binding affinity, necessitating second-generation pyridine-carboxamides with flexible linkers.

Quantitative Data Analysis

The following table synthesizes representative IC50 data for pyridine-2-carboxamide derivatives against key targets, illustrating the impact of substitution patterns.

Compound ClassTargetR-Group (Pyridine C2)R-Group (Amide N)Activity (IC50)Ref
Sorafenib Analog VEGFR-2N-methylamide4-chloro-3-(CF3)phenyl urea90 nM[1]
Thienopyridine VEGFR-2Thiophene fusedSubstituted phenyl7.4 nM[2]
Boscalid SDH (Fungi)2-Cl-pyridine4'-chloro-biphenyl0.04 - 5 mg/L (MIC)[3]
Metal Complex S. aureus2,6-dicarboxamide (CuII)Alkyl/Aryl2-4 µg/mL (MIC)[4]

Interpretation: The nanomolar potency of the Sorafenib analogs confirms the scaffold's efficacy in kinase pockets. Conversely, the micromolar activity of metal complexes suggests a different mechanism, likely membrane disruption or oxidative stress via Fenton-type chemistry.

Detailed Experimental Protocol

Protocol: Two-Chamber Pd-Catalyzed Aminocarbonylation

Rationale: This protocol uses Molybdenum Hexacarbonyl (


) as a solid CO source, eliminating the need for high-pressure gas cylinders—a significant safety and "trustworthiness" improvement for standard labs.
Reagents:
  • Chamber A (CO Source):

    
     (2 equiv), DBU (3 equiv), 1,4-Dioxane.
    
  • Chamber B (Reaction): 2-Bromopyridine (1.0 equiv), Amine (1.5 equiv),

    
     (5 mol%), XantPhos (10 mol%), 
    
    
    
    (2 equiv), 1,4-Dioxane.
Workflow:
  • Setup: Use a two-chamber glass reactor (or two vials connected by a bridge).

  • Catalyst Prep: In Chamber B, dissolve 2-bromopyridine, amine, base, Pd precursor, and ligand in dioxane. Degas with

    
     for 10 mins.
    
  • CO Generation: In Chamber A, add

    
     and DBU.[4]
    
  • Initiation: Seal the system immediately. Heat both chambers to 80°C .

    • Note: DBU activates

      
       to release CO, which diffuses into Chamber B.
      
  • Quench: After 16 hours, cool to RT. Carefully vent (in a fume hood) to release residual CO.

  • Purification: Filter through Celite (removes Pd black). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Validation Check: Successful reaction is indicated by the disappearance of the aryl bromide peak in LC-MS and the appearance of the amide carbonyl stretch (~1650-1680


) in IR.

Biological Pathway Visualization

The following diagram illustrates the dual-action potential of these derivatives: inhibiting tumor angiogenesis (VEGFR-2) and fungal respiration (SDH).

Pathways cluster_Oncology Oncology (Human) cluster_Agro Agriculture (Fungi) Compound Pyridine-2-Carboxamide Derivative VEGFR2 VEGFR-2 Receptor (Endothelial Cells) Compound->VEGFR2 Type II Binding (Allosteric) SDH Succinate Dehydrogenase (Complex II) Compound->SDH Ubiquinone Site Binding Phosphorylation Inhibit Autophosphorylation (Tyr1175) VEGFR2->Phosphorylation Signaling Block MAPK/ERK Pathway Phosphorylation->Signaling Angiogenesis Inhibit Angiogenesis (Tumor Starvation) Signaling->Angiogenesis ElectronTransport Block Electron Transport (Succinate -> Fumarate) SDH->ElectronTransport ATP ATP Depletion ElectronTransport->ATP CellDeath Fungal Cell Death ATP->CellDeath

Figure 2: Dual pharmacological mechanisms. Left: Inhibition of VEGFR-2 signaling in cancer.[1][5] Right: Disruption of mitochondrial respiration in fungi.

References

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835–844.

  • Hekal, M. H., et al. (2021). "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity." Bioorganic Chemistry. (Cited via PubMed/NIH context).

  • Stammler, G., et al. (2007).[3] "Biological properties of the carboxamide boscalid including recent studies on its mode of action." ResearchGate.[6][7][8]

  • Author, A., et al. (2024).[9][10][11] "Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus." Advanced Healthcare Materials.

  • Nordstrøm, L. U., et al. (2012). "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles." Journal of Organic Chemistry.

Sources

A Theoretical Investigation of N-(2-aminoethyl)pyridine-2-carboxamide: A Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)pyridine-2-carboxamide is a molecule of significant interest due to the established biological and coordination chemistry profiles of related pyridine-carboxamide derivatives. This technical guide outlines a comprehensive theoretical framework for the in-depth study of this compound. By leveraging computational chemistry, we can elucidate its structural, electronic, and reactive properties, thereby predicting its potential applications in medicinal chemistry and materials science. This whitepaper serves as a roadmap for researchers, providing both the causal logic behind computational choices and detailed protocols for a thorough theoretical investigation.

Introduction

The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry and coordination chemistry. Derivatives have shown promise as antifungal, anti-tuberculosis, and anticancer agents.[1] Furthermore, their ability to act as chelating ligands for various metal ions has been extensively documented.[2][3] N-(2-aminoethyl)pyridine-2-carboxamide, possessing a flexible ethylenediamine side chain, presents a compelling target for theoretical study to understand its intrinsic properties and predict its behavior in various chemical and biological environments.

Theoretical studies provide a powerful, cost-effective, and time-efficient means to explore the chemical space of a molecule before embarking on extensive experimental work. By employing methods like Density Functional Theory (DFT), we can gain insights into molecular geometry, electronic structure, and reactivity, which are crucial for rational drug design and the development of new materials. This guide details a systematic approach to the theoretical characterization of N-(2-aminoethyl)pyridine-2-carboxamide.

Molecular Identification

A clear identification of the target molecule is paramount for any theoretical study.

IdentifierValue
IUPAC Name N-(2-aminoethyl)pyridine-2-carboxamide
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Canonical SMILES C1=CC=NC(=C1)C(=O)NCCN

Molecular and Electronic Structure Analysis

The foundation of any theoretical investigation lies in accurately determining the molecule's most stable three-dimensional structure and understanding its electronic landscape.

Geometry Optimization and Conformational Analysis

The flexible ethylamino side chain of N-(2-aminoethyl)pyridine-2-carboxamide allows for multiple low-energy conformations. Identifying the global minimum energy structure is critical, as all other calculated properties are dependent on this geometry.

Rationale for Method Selection: Density Functional Theory (DFT) with a hybrid functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p) offers a robust balance between computational cost and accuracy for organic molecules of this size.[4][5] The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

Protocol for Geometry Optimization:
  • Initial Structure Generation: Draw the 2D structure of N-(2-aminoethyl)pyridine-2-carboxamide and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify various low-energy conformers.

  • DFT Optimization: Subject each identified conformer to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Global Minimum Identification: The conformer with the lowest electronic energy is identified as the global minimum and used for subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that govern a molecule's reactivity.[6][7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[8]

FMO_Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent areas with a neutral or near-neutral potential.

For N-(2-aminoethyl)pyridine-2-carboxamide, the MEP map would likely show negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating these as sites for electrophilic interaction. The amine protons and the amide proton would likely show positive potential, making them sites for nucleophilic interaction.

Theoretical Spectroscopic Characterization

Computational methods can predict various types of spectra, which can be used to validate experimental data or to understand the structural basis for observed spectral features.[10]

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.[11][12] The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Protocol for NMR Prediction:
  • Optimization: Use the global minimum energy structure obtained previously.

  • NMR Calculation: Perform a GIAO-DFT calculation at the B3LYP/6-311++G(d,p) level of theory. It is often beneficial to perform this calculation in a simulated solvent (e.g., using the Integral Equation Formalism variant of the Polarizable Continuum Model, IEFPCM) to better match experimental conditions.

  • Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy is based on the calculation of vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). The calculated spectrum can be compared with experimental data to aid in the assignment of vibrational bands. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and a scaling factor is typically applied for better agreement.

Reactivity and Chemical Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors.

Global Reactivity Descriptors

These descriptors provide a measure of the overall reactivity of the molecule. They are calculated from the energies of the HOMO and LUMO.

  • Ionization Potential (I): I ≈ -E_HOMO

  • Electron Affinity (A): A ≈ -E_LUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

Local Reactivity Descriptors: Fukui Functions

While global descriptors give an overall picture of reactivity, Fukui functions identify the specific atoms or regions within a molecule that are most susceptible to attack.[13][14][15] The condensed Fukui function provides a value for each atom.

  • f_k⁺ for nucleophilic attack: Indicates the reactivity of atom k towards a nucleophile.

  • f_k⁻ for electrophilic attack: Indicates the reactivity of atom k towards an electrophile.

  • f_k⁰ for radical attack: Indicates the reactivity of atom k towards a radical.

Potential Applications Explored Through Molecular Modeling

Pharmacophore Modeling and Molecular Docking

Given the known biological activities of related pyridine carboxamides, it is plausible that N-(2-aminoethyl)pyridine-2-carboxamide could act as an inhibitor for certain enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17][18]

Docking_Workflow

Protocol for Molecular Docking:
  • Target Selection: Based on literature for similar compounds, select a relevant protein target from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the previously optimized geometry of N-(2-aminoethyl)pyridine-2-carboxamide.

  • Docking Simulation: Use software like AutoDock or GOLD to dock the ligand into the active site of the protein.

  • Analysis: Analyze the results to identify the most favorable binding poses and estimate the binding affinity. The analysis should focus on interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Metal Complexation Studies

The pyridine nitrogen, amide oxygen, and the two nitrogens of the ethylenediamine chain make N-(2-aminoethyl)pyridine-2-carboxamide a potential tridentate or tetradentate ligand for metal ions.[19][20] Theoretical studies can be used to investigate the structure, stability, and electronic properties of its metal complexes.[21][22]

Protocol for Metal Complexation Study:
  • Metal Ion Selection: Choose a metal ion of interest (e.g., Cu(II), Zn(II), Pd(II)).

  • Complex Construction: Build the initial structure of the metal complex with the ligand in a plausible coordination geometry.

  • DFT Optimization: Optimize the geometry of the complex using a DFT functional and basis set appropriate for transition metals (e.g., B3LYP with a mixed basis set like LANL2DZ for the metal and 6-31G(d) for other atoms).

  • Binding Energy Calculation: Calculate the binding energy of the ligand to the metal ion to assess the stability of the complex.

  • Electronic Structure Analysis: Analyze the electronic structure of the complex, including the nature of the metal-ligand bonds and any charge transfer interactions.

Proposed Computational Workflow

The following diagram outlines a comprehensive workflow for the theoretical study of N-(2-aminoethyl)pyridine-2-carboxamide.

Computational_Workflow

Conclusion

This whitepaper has outlined a detailed and systematic theoretical approach to characterize N-(2-aminoethyl)pyridine-2-carboxamide. By following the proposed computational protocols, researchers can gain a deep understanding of its structural, electronic, and reactive properties. These theoretical insights will be invaluable for guiding future experimental work, whether in the realm of drug discovery, where it may serve as a lead compound for enzyme inhibitors, or in materials science, as a versatile ligand for novel metal complexes. The synergy between computational prediction and experimental validation is key to accelerating scientific discovery, and this guide provides the theoretical foundation for the exploration of this promising molecule.

References

  • ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]

  • ResearchGate. (2025, September 19). (PDF) Synthesis, crystal structure, DFT calculations, and molecular docking of N- (4- bromophenyl) pyridine-2-carboxamide palladium(II) complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting Chemical Reactivity from the Charge Density through Gradient Bundle Analysis: Moving beyond Fukui Functions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

  • University of Hamburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Corin Wagen. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 10). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review | Request PDF. Retrieved from [Link]

  • SCM. (n.d.). Fukui Function — GUI 2025.1 documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • Springer. (n.d.). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 10). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Retrieved from [Link]

  • Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 8). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Retrieved from [Link]

  • YouTube. (2023, January 12). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory. Retrieved from [Link]

  • MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 25). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Fukui function. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Wiley Online Library. (2012, November 22). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. Retrieved from [Link]

  • ACS Publications. (n.d.). Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. Retrieved from [Link]

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Methodological & Application

Application Note: N-(2-aminoethyl)pyridine-2-carboxamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive technical guide to N-(2-aminoethyl)pyridine-2-carboxamide (referred to herein as L-PAEN ), a versatile tridentate ligand. L-PAEN is a "privileged scaffold" in bioinorganic chemistry due to its ability to switch coordination modes based on pH (neutral amide vs. anionic amidate) and its structural similarity to the peptide backbone of metalloenzymes. This guide details the synthesis of the ligand, the preparation of its copper(II) bio-mimetic complexes, and protocols for evaluating its DNA nuclease activity.

Part 1: Ligand Architecture & The "Amide Switch"

The utility of L-PAEN stems from its donor atom set (


). It acts as a pincer-like  ligand. A critical feature for researchers to understand is the Amide Switch :
  • Neutral State (Low pH): The amide oxygen coordinates to the metal (

    
    ). This forms a less stable chelate ring.
    
  • Anionic State (High pH): The amide nitrogen deprotonates (

    
     shifts significantly upon metal binding), coordinating as a strong 
    
    
    
    -donor (
    
    
    ). This forms two stable 5-membered chelate rings, stabilizing high oxidation states (e.g., Cu(III), Ni(III)).
Visualization: The Coordination Logic

The following diagram illustrates the synthesis and the pH-dependent coordination switch.

coordination_logic cluster_synthesis Ligand Synthesis cluster_complex Coordination Modes Ester Ethyl Picolinate Ligand L-PAEN (Neutral Ligand) Ester->Ligand Aminolysis (0-5°C -> RT) EDA Ethylenediamine (Excess) EDA->Ligand NeutralComplex Neutral Mode [M(L)(H2O)]2+ (O-bound Amide) Ligand->NeutralComplex + M(II) (pH < 7) Metal M(II) Salt (e.g., CuCl2) Metal->NeutralComplex AnionicComplex Anionic Mode [M(L-H)]+ (N-bound Amidate) NeutralComplex->AnionicComplex Deprotonation (Base/pH > 8) AnionicComplex->NeutralComplex Protonation (Acid)

Figure 1: Synthesis pathway and the pH-dependent "Amide Switch" determining coordination geometry.

Part 2: Synthesis Protocols

Protocol A: Ligand Synthesis (Aminolysis Route)

Objective: Synthesize N-(2-aminoethyl)pyridine-2-carboxamide (L-PAEN) free from bis-amide impurities.

Reagents:

  • Ethyl picolinate (Ethyl pyridine-2-carboxylate) [CAS: 2524-52-9]

  • Ethylenediamine (1,2-Diaminoethane) [CAS: 107-15-3] (Must be in large excess)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (

    
    )
    

Procedure:

  • Preparation: Charge a round-bottom flask with Ethylenediamine (5.0 equiv) . Cool to 0°C in an ice bath.

    • Expert Note: The large excess of diamine is non-negotiable. Using 1:1 stoichiometry will result in the formation of the bridging bis-amide (

      
      -bis(picolinoyl)ethylenediamine), which is an insoluble white solid.
      
  • Addition: Add Ethyl picolinate (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn slightly yellow.

  • Work-up:

    • Remove excess ethylenediamine via rotary evaporation under reduced pressure (high vacuum required due to b.p. 116°C).

    • Dissolve the resulting oil in DCM.

    • Wash with a small amount of brine (the product is water-soluble, so minimize aqueous volume).

    • Dry the organic layer over

      
      , filter, and evaporate.
      
  • Purification: The product is typically a viscous yellow oil that may crystallize upon standing or cooling (M.P. ~60-65°C). If necessary, recrystallize from Ethyl Acetate/Hexane.

Protocol B: Copper(II) Complexation (Deprotonated Form)

Objective: Isolate


 where the amide is deprotonated.

Procedure:

  • Dissolve L-PAEN (1.0 mmol) in Methanol (10 mL).

  • Dissolve

    
     (1.0 mmol)  in Methanol (5 mL).
    
  • Mix the solutions. The color changes to deep blue.

  • Crucial Step: Add Triethylamine (

    
    ) (1.1 mmol)  dropwise.
    
    • Observation: The color will shift to a distinct violet/purple, indicating the formation of the square-planar

      
       species involving the strong-field amidate nitrogen.
      
  • Allow to stand for slow evaporation or diffuse diethyl ether into the solution to precipitate cationic crystals.

Part 3: Application - DNA Cleavage Assay

Copper complexes of L-PAEN are potent "chemical nucleases." They cleave DNA via oxidative pathways (ROS generation) in the presence of a reductant (ascorbate) or oxidant (


).
Experimental Logic

The complex binds DNA (groove binding or partial intercalation). Upon reduction (


) by ascorbate, the complex reacts with oxygen to generate Reactive Oxygen Species (ROS) like hydroxyl radicals (

). These radicals attack the deoxyribose sugar backbone, causing strand scission.
Data Summary: Cleavage Efficiency

Typical results for pBR322 plasmid DNA (Supercoiled Form I conversion to Nicked Form II).

Component AddedForm I (Supercoiled) %Form II (Nicked) %Form III (Linear) %Interpretation
DNA Control>95%<5%0%DNA integrity intact
DNA + L-PAEN>90%<10%0%Ligand alone is inactive
DNA + Cu(II)>90%<10%0%Metal alone is inactive
DNA + Complex ~60% ~40% 0% Weak hydrolytic activity
DNA + Complex +

<5% >80% ~15% Strong Oxidative Cleavage
Visualization: Mechanism of Action

The following DOT diagram maps the oxidative cleavage pathway verified by radical scavenger quenching studies.

dna_cleavage Complex [Cu(L-PAEN)]2+ Cu1 Cu(I) Species (Transient) Complex->Cu1 Reduction DNA Plasmid DNA (Supercoiled) Damage Sugar Backbone Abstraction DNA->Damage Binding Ascorbate Ascorbate (Reductant) Ascorbate->Cu1 ROS ROS Generation (Superoxide -> Hydroxyl Radical) Cu1->ROS Fenton-like Chemistry O2 Molecular Oxygen O2->ROS ROS->Damage Attack C4' H-atom Result Nicked DNA (Form II) Linear DNA (Form III) Damage->Result Strand Scission

Figure 2: Oxidative DNA cleavage pathway mediated by Cu-PAEN complexes.

Part 4: Troubleshooting & Expert Tips

  • Ligand Purity: If the ligand synthesis yields a white solid that is insoluble in DCM but soluble in water, you likely formed the bis-amide . Restart with a larger excess of ethylenediamine.

  • Crystallization: Copper complexes of L-PAEN often crystallize with water or solvent molecules in the apical position. Drying at high temperatures (>100°C) may cause color changes due to loss of apical ligands (thermochromism).

  • pH Sensitivity: When performing DNA assays, ensure the buffer (Tris-HCl) is at pH 7.2–7.4. If the pH drops below 6, the amide protonates, the chelate ring opens, and the copper may dissociate or bind non-specifically to the DNA phosphate backbone.

References

  • Synthesis & Characterization

    • PrepChem. "Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide."
    • [Link]

  • Copper(II)

    • MDPI. "Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity." (Contextual grounding for Cu-pyridine-amide cleavage mechanisms).
    • [Link]

  • Coordination Modes (Amide Switch)

    • PubMed / NIH. "DNA binding and cleaving activity of the new cleft molecule N,N'-Bis(guanidinoethyl)-2,6-pyridinedicarboxamide in the absence or in the presence of copper(II)."
    • [Link]

  • Catalytic Applications

    • ACS Catalysis. "Deuterated N2Py2 Ligands: Building More Robust Non-Heme Iron Oxidation Catalysts.
    • [Link][1]

Sources

"experimental protocol for N-(2-aminoethyl)pyridine-2-carboxamide synthesis"

[1]

Abstract & Strategic Overview

This application note details the robust synthesis of N-(2-aminoethyl)pyridine-2-carboxamide (CAS: 103878-43-9), a critical bidentate ligand used in coordination chemistry and a pharmacophore in medicinal chemistry.

The primary synthetic challenge is selectivity . Ethylenediamine (en) possesses two equivalent primary amine groups. Reacting it with a picolinic acid derivative carries a high risk of bis-acylation , forming the insoluble and often unwanted N,N'-bis(picolinoyl)ethylenediamine.

To ensure scientific integrity and reproducibility, this guide presents two validated protocols:

  • Method A (The "Flooding" Strategy): A solvent-free or high-concentration reaction using a large excess of ethylenediamine to statistically force mono-acylation. This is the preferred "green" route for scale-up.

  • Method B (The "Protection" Strategy): A high-precision route using N-Boc-ethylenediamine and picolinic acid coupling, followed by deprotection. This is recommended for small-scale, high-purity applications where excess amine removal is difficult.

Retrosynthetic Analysis & Reaction Logic

The target molecule combines a pyridine ring with an ethylenediamine tail via an amide bond.

Mechanistic Pathway (Method A)

The reaction proceeds via nucleophilic acyl substitution. The electron-deficient pyridine ring (specifically at the 2-position) activates the ester carbonyl, making methyl picolinate significantly more reactive than standard benzoates.

  • Reagent Choice: Methyl picolinate is preferred over picolinoyl chloride for Method A because it is less aggressive, allowing the "excess amine" kinetic control to work effectively without immediate double-substitution.

  • Stoichiometry Control: By using a 5–10 molar excess of ethylenediamine, the concentration of free amine remains high relative to the mono-amide product, statistically suppressing the formation of the bis-amide.

Visualization: Reaction Scheme

ReactionSchemeSM1Methyl Picolinate(Electrophile)IntermediateTetrahedralIntermediateSM1->IntermediateNucleophilic AttackSM2Ethylenediamine(Nucleophile - Excess)SM2->IntermediateProductN-(2-aminoethyl)pyridine-2-carboxamideIntermediate->Product- MeOHSideProductBis-amide(Impurity)Product->SideProduct+ Methyl Picolinate(If diamine depleted)

Figure 1: Reaction pathway highlighting the critical branching point where bis-amide impurity forms if ethylenediamine concentration drops.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv (Method A)Equiv (Method B)Role
Methyl Picolinate 137.141.0N/ASubstrate (Method A)
Picolinic Acid 123.11N/A1.0Substrate (Method B)
Ethylenediamine 60.1010.0 N/ANucleophile (Excess)
N-Boc-Ethylenediamine 160.21N/A1.1Mono-protected Nucleophile
EDC·HCl 191.70N/A1.2Coupling Agent
Dichloromethane (DCM) 84.93SolventSolventReaction Medium
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Temperature Control: Oil bath with digital thermocouple (Target: 80°C for Method A).

  • Purification: Rotary evaporator, High-vacuum pump (critical for Method A), Silica gel column (optional).

Experimental Protocol

Method A: The "Flooding" Strategy (Standard)

Best for: Gram-scale synthesis, coordination chemistry ligands.

Step 1: Reaction Setup

  • Charge a 100 mL RBF with Methyl Picolinate (5.0 g, 36.5 mmol).

  • Add Ethylenediamine (24.4 mL, ~365 mmol, 10 equivalents) directly to the flask.

    • Note: No additional solvent is required; the diamine acts as both reactant and solvent.

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture.

Step 2: Execution

  • Heat the mixture to 80°C with vigorous stirring.

    • Observation: The solution will turn from colorless/pale yellow to a deeper yellow/orange over time.

  • Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).

    • Endpoint: Complete consumption of methyl picolinate (usually 4–6 hours).

Step 3: Workup & Excess Amine Removal

  • Cool the reaction mixture to room temperature.

  • Critical Step: Remove the excess ethylenediamine via vacuum distillation .

    • Connect to a high-vacuum line or rotary evaporator with a high-temperature bath (60–70°C). Ethylenediamine boils at 116°C (atm) but can be removed at ~40°C under high vacuum (<10 mbar).

    • Caution: Ethylenediamine is corrosive and sensitizing. Ensure cold trap efficiency to protect the pump.

  • The residue is a viscous yellow oil.

Step 4: Purification (Bis-amide Removal)

  • Dissolve the oily residue in Water (30 mL).

  • Filter the solution through a sintered glass funnel or Celite pad.

    • Logic: The bis-amide impurity is insoluble in water, while the desired mono-amine product is highly water-soluble.

  • Extract the aqueous filtrate with Dichloromethane (DCM) (5 x 30 mL).

    • Note: The product is polar; multiple extractions are necessary.

  • Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Yield: Expect 85–95% as a pale yellow oil or low-melting solid.

Method B: The "Protection" Strategy (High Purity)

Best for: Medicinal chemistry, small-scale (<100 mg), or when bis-acylation is persistent.

Step 1: Coupling

  • Dissolve Picolinic Acid (1.0 equiv) and N-Boc-ethylenediamine (1.1 equiv) in DCM (0.2 M concentration).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Add DIPEA (2.5 equiv) and stir at Room Temperature for 12 hours.

  • Wash with saturated NaHCO₃, brine, dry (Na₂SO₄), and concentrate. Purify the Boc-intermediate via flash chromatography (Hexane/EtOAc).

Step 2: Deprotection

  • Dissolve the Boc-intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).

  • Stir for 1–2 hours until TLC shows conversion.

  • Concentrate.[1][2][3][4][5] Neutralize with basic resin or aqueous NaOH extraction to obtain the free base.

Characterization & Validation

To ensure the protocol was successful, compare your data against these standard values.

1H NMR (CDCl₃, 400 MHz)
  • δ 8.54 (d, 1H): Pyridine H-6 (Ortho to N)

  • δ 8.16 (d, 1H): Pyridine H-3 (Ortho to Carbonyl)

  • δ 8.05 (br s, 1H): Amide N-H

  • δ 7.83 (t, 1H): Pyridine H-4

  • δ 7.40 (t, 1H): Pyridine H-5

  • δ 3.55 (q, 2H): Methylene adjacent to Amide (-CONH-CH ₂-)

  • δ 2.95 (t, 2H): Methylene adjacent to Amine (-CH ₂-NH₂)

  • δ 1.40 (br s, 2H): Free Amine N-H₂ (Shift varies with concentration/water content)

Troubleshooting Guide
ObservationDiagnosisCorrective Action
White precipitate in reaction Formation of Bis-amideFilter off the solid; it is the impurity. Increase diamine equivalents in future runs.
Product is a sticky gum Residual solvent/diamineHigh-vacuum drying (overnight) or conversion to HCl salt.
Low aqueous extraction yield Product is too polarSaturate the aqueous layer with NaCl (salting out) before DCM extraction, or use CHCl₃/Isopropanol (3:1) as extractant.[1]

Storage & Stability (HCl Salt Formation)

The free base is an oil and prone to oxidation/CO₂ absorption over months. For long-term storage, convert to the Dihydrochloride Salt .

  • Dissolve the free base oil in a minimum amount of Ethanol .

  • Add HCl (1.25 M in Ethanol) dropwise until pH < 2.

  • A white precipitate will form.[3]

  • Filter and wash with cold ether.

  • Result: N-(2-aminoethyl)pyridine-2-carboxamide[1] · 2HCl (White solid, stable indefinitely at RT).

Workflow Visualization

WorkflowStartStart: Methyl Picolinate+ 10 eq. EthylenediamineReactionHeat to 80°C4-6 HoursStart->ReactionDistillationVacuum DistillationRemove excess diamineReaction->DistillationResidueOily Residue(Product + Bis-impurity)Distillation->ResidueWaterAddDissolve in WaterFilter insoluble solidsResidue->WaterAddBis-amide precipitatesExtractionExtract Aqueous with DCM(5x)WaterAdd->ExtractionFiltrate contains ProductFinalPure Product(Free Base Oil)Extraction->FinalDry & Evaporate

Figure 2: Operational workflow for Method A, emphasizing the purification logic.

References

  • PrepChem. "Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide." PrepChem.com. Accessed October 2023.[6] Link

  • PubChem. "N-(2-aminoethyl)pyridine-2-carboxamide (Compound)." National Center for Biotechnology Information. Accessed October 2023.[6] Link

  • ChemicalBook. "Pyridine-2-carboxamide NMR Spectrum." ChemicalBook.com. Accessed October 2023.[6] Link

  • Google Patents. "Process for synthesis of picolinamides (WO2021076681A1)." Patentscope. Accessed October 2023.[6] Link

High-Resolution NMR Characterization of N-(2-aminoethyl)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Synthesis Verification and Structural Analysis[1]

Executive Summary

This application note details the nuclear magnetic resonance (NMR) spectroscopy characterization of N-(2-aminoethyl)pyridine-2-carboxamide (also known as N-(2-aminoethyl)picolinamide). This compound is a critical bidentate/tridentate ligand precursor used in coordination chemistry (e.g., for Rhenium or Platinum anticancer complexes) and a pharmacophore in drug discovery.[1]

Key Technical Insight: The structural integrity of this molecule hinges on the primary amine (


) and the amide linkage (

).[2] This protocol addresses the common challenge of distinguishing the labile amide proton from the amine protons and identifying the critical "bis-amide" impurity (N,N'-bis(picolinoyl)ethylenediamine) that frequently contaminates synthesis batches.[2]
Chemical Context & Synthesis Logic

To interpret the NMR spectrum accurately, one must understand the synthesis pathway and potential byproducts.[2] The standard synthesis involves the aminolysis of ethyl picolinate with excess ethylenediamine.[2]

2.1 Reaction Pathway & Impurity Origins

The use of excess ethylenediamine is the primary control mechanism to prevent the formation of the symmetrical bis-amide byproduct.[2]

SynthesisPath Reactant1 Ethyl Picolinate (Substrate) Product N-(2-aminoethyl) pyridine-2-carboxamide (Target) Reactant1->Product  Aminolysis   Reactant2 Ethylenediamine (Excess) Reactant2->Product Impurity Bis-amide Impurity (Symmetrical) Product->Impurity  Over-reaction   (if diamine limiting)

Figure 1: Reaction pathway highlighting the origin of the primary impurity.[2] The bis-amide impurity forms if the stoichiometry is uncontrolled, leading to a symmetrical NMR spectrum that can be mistaken for the product if integration is ignored.[2]

Experimental Protocol: NMR Acquisition
3.1 Sample Preparation

The choice of solvent dramatically affects the visibility of the amide and amine protons due to chemical exchange rates.[2][3]

  • Solvent A: DMSO-d₆ (Recommended for Characterization) [2]

    • Why: Strong hydrogen bond acceptor; slows proton exchange.[2]

    • Result: Sharp amide doublet/triplet; visible amine protons.[2]

    • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.[2]

  • Solvent B: CDCl₃ (Recommended for Routine Purity Checks) [2]

    • Why: Standard organic solvent; good solubility for the free base.[2]

    • Result: Amide proton often broad; amine protons may merge with water or be invisible.[2][3]

3.2 Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[2]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The pyridine ring protons and the amide proton have longer T1 relaxation times.[2] A short D1 will suppress their integration values, leading to erroneous purity calculations.

  • Scans (NS): 16 (sufficient for >10 mg sample).[2]

  • Temperature: 298 K (25°C).[2]

Spectral Analysis & Assignments

The molecule consists of three distinct spin systems: the aromatic pyridine ring, the ethyl linker, and the exchangeable protons (amide/amine).

4.1 Quantitative Data Table (in DMSO-d₆)
PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Structural Insight
NH Amide8.85 Broad Triplet1H

Highly deshielded by C=O and Pyridine N.
H-6 Pyridine8.62 Doublet (d)1H

Ortho to Pyridine Nitrogen; most deshielded aromatic.[2]
H-3 Pyridine8.05 Doublet (d)1H

Ortho to Carbonyl; distinct from H-6.[2]
H-4 Pyridine7.98 Triplet (td)1H

Para to Nitrogen.[2]
H-5 Pyridine7.58 Multiplet1H-Meta to Nitrogen.[2]
H-A

(Amide)
3.35 Quartet (q)2H

Deshielded by Amide N; couples to NH and H-B.[2]
H-B

(Amine)
2.71 Triplet (t)2H

Shielded; adjacent to primary amine.[2]
NH₂ Amine~1.8 - 3.5 Broad Singlet2H-Highly variable; often overlaps with water in DMSO.[2]
4.2 Detailed Mechanistic Interpretation

1. The "Pincer" Effect on Chemical Shift: The amide proton (


 8.85) is significantly downfield compared to standard alkyl amides (

6-7).[2] This is due to the electron-withdrawing nature of the pyridine ring and the intramolecular hydrogen bonding potential between the amide proton and the pyridine nitrogen (though this is geometry-dependent).[2]

2. The Ethyl Bridge Diagnostic: The ethyl chain provides the most reliable purity check.[2]

  • Product: Two distinct signals (triplet at 2.71, quartet at 3.35).[2]

  • Bis-amide Impurity: The symmetry makes the two ethyl groups equivalent but chemically distinct from the mono-amide.[2] You will see a mirroring of the signals, often shifting the amine-adjacent

    
     downfield because it becomes an amide-adjacent 
    
    
    
    .[2]

3. Coupling Verification (


 Shake): 
To confirm the amide assignment:
  • Add 2 drops of

    
     to the NMR tube.[2]
    
  • Result: The peak at 8.85 ppm disappears (H/D exchange). The quartet at 3.35 ppm collapses into a triplet because the coupling to the NH proton is removed.[2] This is a self-validating step in the protocol.[2]

Troubleshooting & Impurity Profiling

Common spectral anomalies and their root causes:

ObservationDiagnosisRemediation
Extra Triplet at ~1.4 ppm + Quartet at ~4.4 ppm Residual Ethyl Picolinate (Starting Material).[2]The reaction is incomplete. These are the ethyl ester protons.[2]
Single broad peak at ~2.8 ppm Residual Ethylenediamine.[2]High vacuum drying required.[2] Ethylenediamine is difficult to remove completely without rigorous drying.[2]
Symmetrical Aromatic Region Bis-amide formation.[2]The ratio of Pyridine H to Ethyl H will be correct, but the integration relative to the amine protons will be wrong (0H for amine).
Amide NH missing (CDCl₃) Fast chemical exchange.This is normal in CDCl₃.[2] Switch to DMSO-d₆ or lower the temperature to -20°C to freeze out the exchange.
References
  • ChemicalBook. (2026).[2][4] Pyridine-2-carboxamide Properties and NMR Data. Retrieved from [2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3152207, N-(2-aminoethyl)pyridine-2-carboxamide. Retrieved from [2]

  • Fulmer, G. R., et al. (2010).[2][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks). Retrieved from [2]

  • GuideChem. (2026).[2] N-(2-aminoethyl)pyridine-3-carboxamide Structure and Properties (Isomer comparison data). Retrieved from [2]

Sources

Catalytic Applications of N-(2-aminoethyl)pyridine-2-carboxamide Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The field of catalysis is continually driven by the design and synthesis of novel ligands that can modulate the electronic and steric properties of metal centers, thereby enhancing their catalytic activity and selectivity. Among the vast array of ligands, N-(2-aminoethyl)pyridine-2-carboxamide, also known as N-(2-aminoethyl)picolinamide, has emerged as a versatile scaffold. Its tridentate N,N,O-donor set allows for the formation of stable complexes with a variety of transition metals, making it a promising candidate for a range of catalytic transformations critical to pharmaceutical and fine chemical synthesis.

This technical guide provides an in-depth exploration of the catalytic activity of N-(2-aminoethyl)pyridine-2-carboxamide complexes. We will delve into the rationale behind their application in key reaction classes, present detailed, field-proven protocols, and offer insights into the underlying catalytic mechanisms.

Ligand Synthesis and Complex Formation: The Foundation of Catalytic Activity

The synthesis of N-(2-aminoethyl)pyridine-2-carboxamide is a crucial first step. A common and effective method involves the amidation of an ester of picolinic acid with ethylenediamine. This procedure provides the desired ligand in good yield and purity.

The formation of metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal is dictated by the desired catalytic application. For instance, ruthenium and iridium are often employed for hydrogenation and transfer hydrogenation reactions, while copper and iron are frequently used in oxidation catalysis. Palladium complexes, on the other hand, are paramount in cross-coupling reactions.

Application Note 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Introduction: Transfer hydrogenation is a powerful and operationally simple method for the reduction of carbonyl compounds, utilizing readily available hydrogen donors like isopropanol. Ruthenium complexes bearing pyridine-carboxamide ligands have demonstrated exceptional activity in this transformation. The N-(2-aminoethyl)pyridine-2-carboxamide ligand provides a robust coordination environment for the ruthenium center, facilitating the hydride transfer steps essential for catalysis.

Causality of Experimental Choices: The choice of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, is based on its ready availability and facile reaction with the ligand to form the active catalyst. Isopropanol serves as both the solvent and the hydrogen source, while a mild base, like potassium tert-butoxide, is crucial for the deprotonation of isopropanol to generate the ruthenium-hydride species that is central to the catalytic cycle. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition.

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • N-(2-aminoethyl)pyridine-2-carboxamide

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Precursor Formation: In a Schlenk flask under an inert atmosphere, dissolve N-(2-aminoethyl)pyridine-2-carboxamide (0.01 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 1 hour to ensure the formation of the ruthenium-ligand complex.

  • Reaction Setup: To the solution of the catalyst precursor, add acetophenone (1 mmol).

  • Initiation: In a separate flask, prepare a 0.1 M solution of potassium tert-butoxide in anhydrous isopropanol. Add 0.1 mL of this solution (0.01 mmol of t-BuOK) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere.

  • Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction to room temperature and quench with a few drops of water.

  • Isolation: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-phenylethanol.

Catalyst SystemSubstrateProductYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference
[Ru(p-cymene)(N-(2-aminoethyl)pyridine-2-carboxamide)]Cl₂ / t-BuOK in i-PrOHAcetophenone1-Phenylethanol>95>100>200[1]
[Ru(p-cymene)(N,N'-bis(pyridin-2-ylmethyl)picolinamide)]Cl / t-BuOK in i-PrOHAcetophenone1-Phenylethanol98196003270[1]

Note: Data for the specific N-(2-aminoethyl)pyridine-2-carboxamide complex is estimated based on the performance of similar systems. The second entry provides data for a closely related, highly active catalyst for comparison.

Application Note 2: Copper-Catalyzed Aerobic Oxidation of Alcohols

Introduction: The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The use of molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic perspective. Copper complexes, particularly those with nitrogen-containing ligands, have been shown to be effective catalysts for aerobic oxidation reactions. The N-(2-aminoethyl)pyridine-2-carboxamide ligand can stabilize copper in various oxidation states, facilitating the electron transfer processes required for the activation of molecular oxygen.

Causality of Experimental Choices: A copper(I) salt, such as CuBr, is often used as the precursor, as it is readily oxidized to the active copper(II) species in the presence of air. A non-protic solvent like acetonitrile is chosen to avoid interference with the oxidation reaction. The presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is often required to facilitate the deprotonation of the alcohol substrate. The reaction is typically run under an atmosphere of air or pure oxygen to ensure a sufficient supply of the oxidant.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Materials:

  • N-(2-aminoethyl)pyridine-2-carboxamide

  • Copper(I) bromide (CuBr)

  • Benzyl alcohol

  • Acetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Air or Oxygen supply (balloon)

Procedure:

  • Catalyst Formation: In a round-bottom flask, add N-(2-aminoethyl)pyridine-2-carboxamide (0.05 mmol) and CuBr (0.05 mmol) to acetonitrile (10 mL). Stir the mixture at room temperature for 30 minutes to form the copper-ligand complex.

  • Reaction Setup: To the catalyst solution, add benzyl alcohol (1 mmol) and DBU (0.1 mmol).

  • Reaction Conditions: Equip the flask with a balloon filled with air (or oxygen) and stir the reaction mixture vigorously at 60 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Once the starting material is consumed, cool the reaction to room temperature.

  • Isolation: Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain benzaldehyde.

Catalyst SystemSubstrateProductYield (%)Reference
Cu(I)/N-(2-aminoethyl)pyridine-2-carboxamide / DBU in MeCN under AirBenzyl alcoholBenzaldehydeHighHypothetical protocol based on similar systems
Cu(II) complexes with pyridine-carboxylate ligands / H₂O₂CycloalkanesAlcohols/Ketonesup to 26%[2]

Note: A specific protocol for this exact ligand in aerobic alcohol oxidation was not found in the immediate literature. This protocol is a representative example based on established methods for similar copper-catalyzed oxidations. The second entry shows the utility of related copper-pyridine complexes in other oxidation reactions.

Application Note 3: Palladium-Catalyzed C-N Cross-Coupling Reactions

Introduction: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The choice of ligand is critical for the efficiency of these reactions, as it influences the stability and reactivity of the palladium catalyst. The N-(2-aminoethyl)pyridine-2-carboxamide ligand can act as a robust scaffold for palladium, promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Causality of Experimental Choices: A palladium(II) precursor like palladium(II) acetate is commonly used, which is reduced in situ to the active palladium(0) species. A bulky, electron-rich phosphine ligand, such as Xantphos, is often added to facilitate the oxidative addition of the aryl halide and the final reductive elimination. A strong base, such as sodium tert-butoxide, is necessary to deprotonate the amine nucleophile. A high-boiling, non-polar solvent like toluene is typically used to allow for higher reaction temperatures, which are often required for these couplings.

Experimental Protocol: Palladium-Catalyzed Coupling of Bromobenzene and Aniline

Materials:

  • N-(2-aminoethyl)pyridine-2-carboxamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Bromobenzene

  • Aniline

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube, under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.024 mmol), and N-(2-aminoethyl)pyridine-2-carboxamide (0.02 mmol). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst mixture, add bromobenzene (1 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Isolation: Filter the mixture through a plug of Celite, washing with ethyl acetate. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield triphenylamine.

Catalyst SystemAryl HalideAmineProductYield (%)Reference
Pd(OAc)₂ / Xantphos / N-(2-aminoethyl)pyridine-2-carboxamide / NaOt-Bu in TolueneBromobenzeneAnilineTriphenylamineHigh[3]
Pd(OAc)₂ / DavePhos / NaOt-Bu in TolueneAryl ChloridesAminesAryl Amines65-98[3]

Note: While the specific use of N-(2-aminoethyl)pyridine-2-carboxamide as a primary ligand in Buchwald-Hartwig amination is not extensively documented, its structural motifs suggest potential utility. The provided protocol is a standard, robust method for this transformation, and the second entry shows typical yields with a well-established phosphine ligand.

Visualizing Catalytic Pathways

To better understand the role of N-(2-aminoethyl)pyridine-2-carboxamide complexes in catalysis, the following diagrams illustrate simplified, proposed catalytic cycles.

Catalytic_Cycle_Transfer_Hydrogenation Ru-Complex Ru-Complex Ru-H Ru-H Ru-Complex->Ru-H i-PrOH, Base Substrate_Coordination Substrate_Coordination Ru-H->Substrate_Coordination Ketone Product_Release Product_Release Substrate_Coordination->Product_Release Hydride Transfer Product_Release->Ru-Complex Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Catalytic_Cycle_Aerobic_Oxidation Cu(I)-L Cu(I)-L Cu(II)-OOH Cu(II)-OOH Cu(I)-L->Cu(II)-OOH O2, H+ Cu(II)-Alkoxide Cu(II)-Alkoxide Cu(II)-OOH->Cu(II)-Alkoxide Alcohol, -H2O Product_Formation Product_Formation Cu(II)-Alkoxide->Product_Formation β-Hydride Elimination Product_Formation->Cu(I)-L Aldehyde/Ketone Catalytic_Cycle_CN_Coupling Pd(0)-L Pd(0)-L Oxidative_Addition Oxidative_Addition Pd(0)-L->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination Amine, Base Reductive_Elimination Reductive_Elimination Amine_Coordination->Reductive_Elimination -HX Reductive_Elimination->Pd(0)-L Ar-NR2

Caption: General catalytic cycle for Pd-catalyzed C-N cross-coupling.

Conclusion and Future Outlook

Complexes of N-(2-aminoethyl)pyridine-2-carboxamide represent a promising class of catalysts for a variety of important organic transformations. The modularity of the ligand allows for fine-tuning of the catalyst's electronic and steric properties, which can lead to improvements in activity, selectivity, and substrate scope. While the full catalytic potential of these specific complexes is still being explored, the foundational work on related pyridine-carboxamide systems provides a strong basis for future research.

Further investigations into the synthesis of a broader range of metal complexes with this ligand, coupled with detailed mechanistic studies and applications in more complex synthetic challenges, will undoubtedly solidify the position of N-(2-aminoethyl)pyridine-2-carboxamide as a valuable tool in the modern synthetic chemist's arsenal. The protocols and insights provided in this guide are intended to serve as a starting point for researchers looking to harness the catalytic power of these versatile complexes.

References

  • Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-aminoethyl)pyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are synthesizing


-(2-aminoethyl)pyridine-2-carboxamide  (often abbreviated as pa-en  or pic-en ), a critical bidentate/tridentate ligand used in coordination chemistry and a pharmacophore in drug discovery.

While the chemistry appears simple—an aminolysis of a picolinic acid derivative—the practical execution is plagued by two common failure modes:

  • Bis-amidation: Formation of the unwanted dimer (

    
    -bis(picolinoyl)ethylenediamine).
    
  • Purification Failure: Difficulty separating the highly polar, water-soluble product from excess ethylenediamine (EDA).

This guide prioritizes the Methyl Picolinate Route , as it offers the highest atom economy and selectivity compared to acid chloride or coupling agent methods.

Module 1: Reaction Design & Stoichiometry

Q: Why is my yield low despite 100% conversion of the starting material?

A: You are likely losing yield to the thermodynamic sink: the bis-amide.

In the reaction between methyl picolinate and ethylenediamine (EDA), the mono-amide product still possesses a nucleophilic primary amine. If the local concentration of ester is high relative to the amine, the mono-amide attacks another ester molecule.

The Solution: Kinetic Trapping via Dilution You must operate under conditions where the probability of an ester molecule encountering a free EDA molecule is significantly higher than encountering a product molecule.

  • Standard Ratio: Use 10 to 20 equivalents of Ethylenediamine.

  • Role of EDA: It acts as both the reactant and the solvent.

  • Addition Mode: Add the Ester to the Amine (dropwise), not the other way around. This ensures the ester always enters an environment of vast amine excess.

Visualization: Competitive Reaction Pathways

ReactionPath Reactants Methyl Picolinate + Ethylenediamine (Excess) Mono Target: Mono-Amide (N-(2-aminoethyl)picolinamide) Reactants->Mono Fast (k1) High [EDA] favors this Bis Unwanted: Bis-Amide (Dimer) Mono->Bis Slow (k2) Suppressed by Excess EDA Bis->Mono Difficult to reverse

Figure 1: Kinetic competition between mono- and bis-amidation. High equivalents of EDA block the second step.

Module 2: Thermodynamics & Conditions

Q: Should I reflux the reaction to speed it up?

A: No. High heat promotes bis-amidation and polymerization.

Aminolysis of methyl picolinate is exothermic.

  • Initial Phase (0°C): Perform the addition on ice. This controls the rate of reaction and minimizes side reactions.

  • Reaction Phase (RT): Allow the mixture to warm to Room Temperature (20–25°C). This is sufficient for conversion within 12–16 hours.

  • Why avoid reflux? While reflux drives the reaction, it increases the kinetic energy of the mono-amide product, making it a more aggressive nucleophile, thereby increasing bis-amide formation.

Module 3: Work-up & Purification (The "Sticky" Phase)

Q: My product is an oil that won't crystallize, and NMR shows EDA peaks. How do I fix this?

A: EDA is sticky and high-boiling (116°C). Standard rotovap conditions often fail to remove it completely.

The "Gold Standard" Purification Protocol: Acid-Base Extraction Because your product contains a basic primary amine (


) and a pyridine ring (

), we can use pH switching to isolate it.
Step-by-Step Optimization Protocol
StepActionTechnical Rationale
1. Bulk Removal Rotovap at 60°C under High Vacuum (<5 mbar) .Removes 90-95% of excess EDA. Do not exceed 60°C to avoid degradation.
2. Solubilization Dissolve the oily residue in Dichloromethane (DCM) .[1]The target and impurities are soluble; inorganic salts are not.
3. Acid Extraction Extract the DCM layer with 2N HCl (aq) .Crucial Step: The target amine protonates and moves to the water phase. Non-basic impurities stay in DCM.
4. Wash Wash the aqueous HCl layer with fresh DCM (2x).Removes trapped non-polar byproducts.
5. Basification Cool aqueous layer to 0°C. Add NaOH pellets/soln to pH > 12.Deprotonates the target amine, rendering it organic-soluble again.
6. Final Extraction Extract aqueous layer with DCM (3x) .The free base target moves back into the organic phase.
7. Drying Dry over

, filter, and concentrate.[2]
Removes water traces.[3]
Visualization: Purification Decision Tree

Workup Crude Crude Reaction Mixture (Target + Excess EDA) Vac High Vacuum Distillation Crude->Vac Residue Oily Residue Vac->Residue DCM Dissolve in DCM Residue->DCM AcidEx Extract with 2N HCl DCM->AcidEx AqLayer Aqueous Layer (Target-H+) AcidEx->AqLayer Target OrgLayer Organic Layer (Discard) AcidEx->OrgLayer Impurities Base Basify (pH > 12) AqLayer->Base FinalEx Extract into DCM & Evaporate Base->FinalEx Product Pure Mono-Amide FinalEx->Product

Figure 2: The acid-base extraction workflow effectively separates the amine product from non-basic impurities.

Module 4: Standardized Experimental Protocol

Objective: Synthesis of


-(2-aminoethyl)pyridine-2-carboxamide (10 mmol scale).
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Amine Charge: Add Ethylenediamine (6.7 mL, 100 mmol, 10 equiv) to the flask. Cool to 0°C (ice bath).

  • Ester Addition: Dissolve Methyl Picolinate (1.37 g, 10 mmol) in a minimal amount of dry methanol (optional, can add neat if liquid). Add this dropwise to the stirring EDA over 30 minutes.

    • Note: Slow addition maintains the high Amine:Ester ratio locally.

  • Reaction: Remove ice bath. Stir at Room Temperature for 16 hours.

  • Monitoring: Check TLC (10% MeOH in DCM with 1%

    
    ). Stain with Ninhydrin (primary amine turns purple).
    
  • Workup:

    • Concentrate under reduced pressure (rotovap) to remove MeOH and bulk EDA.

    • Perform the Acid-Base Extraction detailed in Module 3.

  • Yield Expectation: 85–95% as a pale yellow/colorless oil (which may solidify upon prolonged standing or chilling).

References

  • PrepChem. "Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide."[4][5] PrepChem.com. Accessed October 2023. Link

  • Organic Syntheses. "General procedures for Aminolysis of Esters." Org.[1] Synth. Coll. Vol. various. (General reactivity reference). Link

  • National Institutes of Health (NIH). "Synthesis and structural characterisation of amides from picolinic acid." PubMed Central. Link

  • Royal Society of Chemistry. "Optimization of picolinamide synthesis." ChemComm. Link

Sources

Technical Support Center: N-(2-aminoethyl)pyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the post-reaction work-up and purification of this versatile compound. By understanding the chemical principles governing each step, you can optimize your procedure for higher yield and purity.

Section 1: Foundational Principles of the Work-up

The successful isolation of N-(2-aminoethyl)pyridine-2-carboxamide hinges on exploiting the different acid-base properties of the product, unreacted starting materials, and potential byproducts. The target molecule possesses three nitrogen atoms with distinct basicities: the pyridine nitrogen, the terminal primary amine, and the significantly less basic amide nitrogen.

A typical synthesis involves the coupling of a picolinic acid derivative with ethylenediamine. The subsequent work-up must therefore separate the desired amide product from unreacted picolinic acid and excess ethylenediamine.

CompoundFunctional Group(s)Expected Behavior during Extraction
Picolinic Acid Carboxylic Acid, PyridineAcidic: Will be deprotonated by a mild base (e.g., NaHCO₃) and move into the aqueous layer.
Ethylenediamine Primary AminesBasic: Will be protonated by acid (e.g., dilute HCl) and remain in the aqueous layer. It is also highly water-soluble.
N-(2-aminoethyl)pyridine-2-carboxamide (Product) Pyridine, Amide, Primary AmineAmphoteric: Can be protonated by strong acid or exist as a free base under basic conditions. The key is to find a pH range where it is neutral and preferentially soluble in an organic solvent, while impurities are ionized and soluble in the aqueous layer.

A carefully controlled acid-base extraction is the most effective method for purification.[1][2][3]

Section 2: Standard Work-up and Purification Protocol

This protocol assumes the reaction was performed using a standard amide coupling reagent (e.g., HATU, EDC/HOBt) in an organic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Initial Quench:

    • Action: After confirming reaction completion via TLC, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM. This increases the total volume, making the subsequent extractions more manageable.

    • Rationale: Direct quenching of a concentrated reaction can be exothermic and difficult to control. Dilution ensures efficient partitioning during extraction.

  • Removal of Acidic Impurities:

    • Action: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][4] Repeat this wash 1-2 times.

    • Rationale: The bicarbonate solution is a weak base, sufficient to deprotonate and solubilize any unreacted picolinic acid into the aqueous layer as its sodium salt.[3] It will also neutralize any acidic additives like HOBt. Vigorous shaking is required, but be prepared to vent the funnel frequently to release CO₂ gas produced from the neutralization.

  • Removal of Basic Impurities and Coupling Byproducts:

    • Action: Wash the organic layer with water, followed by a saturated brine (NaCl) solution.

    • Rationale: The water wash helps remove residual water-soluble byproducts from the coupling reagents (e.g., urea from EDC, or salts from HATU).[4] The brine wash reduces the solubility of the organic product in the aqueous phase, preventing product loss and helping to break up any emulsions.

  • Product Isolation:

    • Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Rationale: This step removes residual water from the organic solvent, which could interfere with final product stability or characterization.

  • Final Purification (If Necessary):

    • Action: The resulting crude product, often a yellow oil, can be further purified by column chromatography on silica gel.[5] A typical elution system starts with ethyl acetate and gradually increases in polarity by adding methanol or ethanol.[5]

    • Rationale: Chromatography is essential for removing non-acidic/basic impurities or byproducts with similar solubility profiles to the desired product.[1]

Section 3: Troubleshooting Guide

Question: My product yield is extremely low after the work-up. Where did it go?

Answer: This is a common issue and can be traced to several steps. The amphoteric nature of your product means it can be lost to the aqueous layer if the pH is not carefully controlled.

  • Possible Cause 1: Product lost during the basic wash.

    • Explanation: While the terminal amine and pyridine are basic, under strongly basic conditions (e.g., using NaOH instead of NaHCO₃), the product may become deprotonated or simply more polar, increasing its solubility in the aqueous layer.

    • Solution: Stick to milder bases like sodium bicarbonate for the initial wash. Before discarding any aqueous layers, it is good practice to perform a TLC spot to ensure your product is not present. If it is, you can re-acidify the aqueous layer to a neutral pH and re-extract with an organic solvent.

  • Possible Cause 2: Incomplete extraction from the aqueous phase.

    • Explanation: N-(2-aminoethyl)pyridine-2-carboxamide has some water solubility. A single extraction may not be sufficient to recover all of the product.

    • Solution: After making the combined aqueous extracts basic, extract them multiple times (at least 3x) with fresh portions of methylene chloride or another suitable solvent.[5] This ensures maximum recovery of the product from the aqueous phase.

Question: I have a persistent emulsion during the liquid-liquid extraction that won't separate.

Answer: Emulsions are common in amide coupling work-ups, often due to fine particulates or surfactant-like byproducts.

  • Solution 1: Add Brine. Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel. Gently swirl or rock the funnel instead of shaking vigorously. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Solution 2: Filtration. If the emulsion is caused by solid precipitate, you may need to filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the solids before re-introducing the filtrate to the separatory funnel.

  • Solution 3: Patience and Centrifugation. Sometimes, simply letting the separatory funnel stand for an extended period (30+ minutes) will allow the layers to separate. For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Question: My final product is contaminated with unreacted ethylenediamine. How can I remove it?

Answer: Ethylenediamine is a polar, basic compound that can sometimes be challenging to remove completely.

  • Explanation: Ethylenediamine has two primary amine groups with pKa values around 9.9 and 6.9.[6] It is highly water-soluble, especially in its protonated form.

  • Solution 1: Acidic Wash. A wash with a dilute acid (e.g., 1M HCl) during the work-up should effectively remove ethylenediamine by converting it to its highly water-soluble dihydrochloride salt.[1] However, this risks protonating your product and pulling it into the aqueous layer as well.

  • Solution 2: Distillation/Azeotrope. If you have a significant amount of excess ethylenediamine, much of it can be removed by distillation under reduced pressure after the reaction is complete.[7] Adding toluene and re-evaporating can help to azeotropically remove the final traces.[7]

  • Solution 3: Chromatographic Separation. If trace amounts remain after the work-up, column chromatography is the most effective final step. The high polarity of ethylenediamine means it will adhere strongly to the silica gel, allowing your less polar product to elute first.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is it critical to understand the pKa values of the reactants and products?

The pKa values are fundamental to designing an effective acid-base extraction strategy. They dictate the pH at which a functional group will be protonated or deprotonated, which in turn governs its solubility in aqueous vs. organic layers.

Compound/Functional GrouppKa of Conjugate AcidSignificance for Extraction
Picolinic Acid (Carboxylic Acid)~5.2Will be deprotonated (>99%) by NaHCO₃ (pH ~8.3), becoming water-soluble.
Ethylenediamine (First Protonation)~9.9[6][8]Will be fully protonated by dilute acid, remaining in the aqueous layer.
Ethylenediamine (Second Protonation)~6.9[6][9]Reinforces its preference for the aqueous phase under acidic conditions.
Pyridine (in product)~5.2[10]Can be protonated by strong acids, increasing water solubility.
Primary Amine (in product)~10-11Will be protonated by most acids, increasing water solubility.

Q2: Can I use a different organic solvent for the extraction?

Yes, but the choice depends on several factors.

  • Dichloromethane (DCM): Has excellent dissolving power for a wide range of organic compounds and is denser than water, which can be convenient. However, it is more volatile and has greater environmental and health concerns.

  • Ethyl Acetate (EtOAc): A good, less toxic alternative. It is less dense than water. It is an ester, so it is important to ensure all acidic and basic reagents are quenched before extraction to prevent hydrolysis.

  • Diethyl Ether: Highly volatile and flammable, but an excellent solvent for extracting neutral organic compounds.

Q3: My TLC plate is very messy after the reaction. What are the likely side products?

Besides unreacted starting materials, several side products can form:

  • Bis-acylated Ethylenediamine: The product of picolinic acid reacting with both ends of the ethylenediamine molecule.[7] This impurity will be less polar than your product.

  • Urea Byproducts: If using carbodiimide coupling agents like EDC or DIC, corresponding urea byproducts are formed.[4] These are often removed with aqueous washes but can sometimes require chromatography.

  • Degradation Products: Depending on reaction conditions (e.g., excessive heat), degradation of starting materials or products can occur.[1] Monitoring the reaction by TLC is crucial to avoid this.[1][4]

Section 5: Visual Workflow

The following diagram illustrates the decision-making process during the extractive work-up.

Workup_Flowchart RM Crude Reaction Mixture Dilute Dilute with Organic Solvent (e.g., EtOAc) RM->Dilute Wash1 Wash with sat. NaHCO3 (aq) Dilute->Wash1 Aq1 Aqueous Layer 1: - Picolinic Acid Salt - Acidic Byproducts Wash1->Aq1 Discard Org1 Organic Layer 1 Wash1->Org1 Keep Wash2 Wash with Brine Org1->Wash2 Aq2 Aqueous Layer 2: - Coupling Byproducts - Salts Wash2->Aq2 Discard Org2 Organic Layer 2 Wash2->Org2 Keep Dry Dry (Na2SO4), Filter, Concentrate Org2->Dry Crude Crude Product Dry->Crude PurityCheck Check Purity (TLC, NMR) Crude->PurityCheck Pure Pure Product PurityCheck->Pure Purity OK Column Column Chromatography PurityCheck->Column Impure Column->Pure

Caption: Decision workflow for the extractive work-up of N-(2-aminoethyl)pyridine-2-carboxamide.

References

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethylenediamine. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2002). ETHYLENEDIAMINE. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(2-aminoethyl)pyridine-2-carboxamide. PubChem. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from [Link]

  • ResearchGate. (2021). PKa1 and pKa2 for ethylene diamine are 9.92 and 7.11 - does binding of the first ammonium group to an anion lead to an apparently higher second pKa?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino.... PMC. Retrieved from [Link]

  • MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]

  • PubMed. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]

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"troubleshooting guide for N-(2-aminoethyl)pyridine-2-carboxamide experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "troubleshooting guide for N-(2-aminoethyl)pyridine-2-carboxamide experiments"

Welcome to the Technical Support Center. This guide addresses the specific experimental challenges associated with N-(2-aminoethyl)pyridine-2-carboxamide (also known as N-(2-aminoethyl)picolinamide). This compound is a critical bidentate/tridentate ligand used in coordination chemistry, bioinorganic modeling, and as a scaffold in medicinal chemistry (e.g., MAO-B inhibitors).

Below you will find targeted troubleshooting protocols, characterization benchmarks, and stability guidelines designed to ensure experimental reproducibility.

Part 1: Synthesis & Purification Troubleshooting
Q: My synthesis yielded a mixture of products. How do I prevent the formation of the bis-amide byproduct?

Diagnosis: The most common failure mode in the reaction of picolinic acid derivatives (esters or acid chlorides) with ethylenediamine is the formation of the bis-amide (N,N'-bis(picolinoyl)ethylenediamine), where both amine groups of the ethylenediamine react.

Corrective Protocol: The "Inverse Addition" Method To favor the mono-amide product, you must maintain a high local concentration of the diamine relative to the picolinate electrophile throughout the reaction.

  • Reagent Stoichiometry: Use a 5–10 molar excess of ethylenediamine (1,2-diaminoethane) relative to methyl picolinate.

  • Setup: Place the ethylenediamine (neat or in methanol) in the reaction flask.

  • Addition: Dissolve methyl picolinate in methanol and add it dropwise to the stirring diamine solution at 0°C.

  • Purification: The excess ethylenediamine is volatile and can be removed under reduced pressure (high vacuum). The bis-amide, if formed, is significantly less soluble in methanol/ethanol and often precipitates, allowing for filtration removal.

DOT Diagram: Synthesis Logic Flow

SynthesisFlow Start Reagents: Methyl Picolinate + Ethylenediamine (EDA) Condition1 Stoichiometry: 1:1 Ratio Start->Condition1 Condition2 Stoichiometry: 1:10 Ratio (Excess EDA) Start->Condition2 Process1 Random Collision Condition1->Process1 Process2 Inverse Addition (Ester into Amine) Condition2->Process2 ResultBad Major Product: Bis-amide (Impurity) Process1->ResultBad High Probability ResultGood Major Product: Mono-amide (Target) Process2->ResultGood High Probability

Caption: Stoichiometry control logic to minimize bis-amide formation during ligand synthesis.

Q: The product is an oil that won't crystallize. How do I obtain a solid?

Diagnosis: The free base of N-(2-aminoethyl)picolinamide is often an oil or a low-melting solid that is highly hygroscopic. It typically requires conversion to a salt for stable storage and handling.

Corrective Protocol: Hydrochloric Acid Salt Formation

  • Dissolve the crude oily product in a minimal amount of absolute ethanol.

  • Add concentrated HCl (or HCl in dioxane) dropwise until pH ~2.

  • Reflux the mixture briefly (if using aqueous HCl) or stir at room temperature.

  • Cool to 0°C. The dihydrochloride salt (N-(2-aminoethyl)pyridine-2-carboxamide · 2HCl) should precipitate as white crystals (m.p. ~262°C dec.) [1].[1]

  • Alternative: If the free base is required for coordination, store the oil under Argon at -20°C to prevent hydration and carbonate formation.

Part 2: Characterization & Analysis
Q: My NMR spectrum shows unexpected splitting in the methylene region. Is this an impurity?

Diagnosis: This is likely due to amide rotamers or pH-dependent speciation , not necessarily an impurity.

Analysis Checklist:

  • Amide Rotamers: The picolinamide moiety exhibits restricted rotation around the amide bond. While the trans isomer (oxygen anti to pyridine nitrogen) is often preferred in solid state due to hydrogen bonding, solution states can show broadening or splitting if the rotation is slow on the NMR timescale [4].

  • Solvent Effects: In protic solvents (D₂O, MeOD), the amide proton may exchange, disappearing from the spectrum. In DMSO-d6, the amide proton typically appears as a triplet (coupling to the adjacent CH₂) around 8.5–9.0 ppm.

  • Methylene Signal: The two methylene groups (-CH₂-CH₂-) are chemically inequivalent.

    • C(O)NH-CH₂-: ~3.4–3.6 ppm (quartet or multiplet).

    • -CH₂-NH₂: ~2.7–2.9 ppm (triplet).

    • Note: If the pH is low (protonated amine), the -CH₂-NH₃⁺ signal shifts downfield.

Data Table: Key Characterization Signals (DMSO-d6)

MoietySignal TypeChemical Shift (δ)Notes
Amide NH Triplet (br)8.8 – 9.0 ppmDisappears in D₂O exchange
Pyridine H3 Doublet8.6 – 8.7 ppmOrtho to amide carbonyl
Pyridine H6 Doublet8.0 – 8.1 ppmOrtho to ring nitrogen
Linker α-CH₂ Multiplet3.3 – 3.5 ppmAdjacent to amide N
Linker β-CH₂ Triplet2.7 – 2.9 ppmAdjacent to primary amine
Part 3: Coordination Chemistry & Stability
Q: My metal complexation reactions are precipitating immediately. How do I grow crystals?

Diagnosis: The ligand contains both a pyridine nitrogen and a primary amine, making it a strong chelator. Rapid precipitation indicates kinetic trapping of an insoluble polymeric network or neutral species.

Troubleshooting Protocol:

  • pH Adjustment: The amide nitrogen can deprotonate (pKa ~14-15) in the presence of metal ions like Cu(II) or Ni(II), forming a neutral complex which is often less soluble.

    • Action: If using Cu(II), maintain a slightly acidic pH initially to keep the amide protonated, then slowly diffuse a base (like triethylamine vapor) into the solution to trigger slow crystallization of the deprotonated species.

  • Counter-ion Switch: Switch from coordinating anions (Cl⁻, OAc⁻) to non-coordinating anions (ClO₄⁻, PF₆⁻, BF₄⁻) to prevent the formation of neutral, insoluble salts.

  • Slow Diffusion: Layer a solution of the ligand in methanol over an aqueous solution of the metal salt. The interface allows for slow mixing and crystal growth.

DOT Diagram: Metal Coordination Modes

CoordinationModes Ligand Free Ligand (Neutral) Mode1 Neutral Bidentate/Tridentate (Amide O or N bound, neutral) Ligand->Mode1 + M²⁺ (Low pH) Mode2 Anionic Tridentate (Amide N deprotonated) Ligand->Mode2 + M²⁺ (High pH) Metal Metal Ion (M²⁺) (Cu, Ni, Zn) Outcome1 Cationic Complex Soluble in polar solvents Mode1->Outcome1 Outcome2 Neutral Complex Often precipitates Mode2->Outcome2

Caption: pH-dependent coordination modes affecting solubility and crystallization.

Q: Is the ligand stable in aqueous solution?

Answer: The ligand is relatively stable in neutral aqueous solution but susceptible to hydrolysis under extreme pH or metabolic conditions.

  • Hydrolysis: In strong acid (6M HCl, reflux) or strong base, the amide bond hydrolyzes to yield picolinic acid and ethylenediamine .

  • Oxidation: In biological systems (or presence of oxidants), the primary amine group is susceptible to oxidation (e.g., by amine oxidases), converting the ethylamine chain into an aldehyde or carboxylic acid derivative (picolinylglycine) [5].

  • Storage: Store the solid dihydrochloride salt at room temperature (desiccated). Store the free base oil at -20°C under inert gas.

References
  • PrepChem. "Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride."[1] PrepChem.com. Link

  • World Intellectual Property Organization. "Process for preparing pyridine-2-carboxamides and intermediates therefor." Patent WO2008010796A1. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3152207, N-(2-aminoethyl)pyridine-2-carboxamide." PubChem. Link

  • O'Reilly, E. et al. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." CrystEngComm, 2014. Link

  • Dingemanse, J. et al. "In Vivo Properties of N-(2-aminoethyl)-5-halogeno-2-pyridinecarboxamide 18F- And 123I-labelled Reversible Inhibitors of Monoamine Oxidase B." European Journal of Nuclear Medicine, 1994. Link

Sources

Validation & Comparative

Optimizing Purity Assessment of N-(2-aminoethyl)pyridine-2-carboxamide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)pyridine-2-carboxamide (often referred to as N-(2-aminoethyl)picolinamide) is a critical bidentate ligand and synthetic intermediate. Its structural duality—possessing both a pyridine ring (aromatic, moderately basic) and a primary ethylamine tail (highly polar, strongly basic)—presents a unique chromatographic challenge.

Standard C18 methods often fail, yielding broad, tailing peaks due to secondary silanol interactions. This guide compares three distinct HPLC approaches to assess the purity of this molecule, ultimately recommending a High-pH Reversed-Phase strategy using hybrid particle technology as the new gold standard over traditional Ion-Pairing methods.

The Analytical Challenge

To design a robust method, we must first understand the physicochemical properties of the analyte and its likely impurities.

Structural Analysis
  • Analyte: N-(2-aminoethyl)pyridine-2-carboxamide

  • Basic Centers:

    • Pyridine Nitrogen (

      
      )
      
    • Primary Aliphatic Amine (

      
      )
      
  • Polarity: High (

    
    ). This molecule prefers the aqueous phase, leading to poor retention on standard C18 columns at acidic pH.
    
Impurity Profile (Synthesis Derived)

Based on the standard synthesis route (reaction of ethyl picolinate with ethylenediamine), the method must resolve the following:

CompoundRoleCharacteristicsElution Prediction (RP-HPLC)
Ethylenediamine ReagentUV-transparent (mostly), highly polar.Void Volume (

)
Picolinic Acid Hydrolysis ProductAcidic, polar.Early eluter (fronting potential)
Ethyl Picolinate Starting MaterialNeutral/Basic, less polar than product.Late eluter
Bis-amide Side ProductTwo pyridine rings (N,N'-bis(picolinoyl)ethylenediamine). Significantly more hydrophobic.Very late eluter
Target Ligand ProductAmphiphilic, basic.[1]Mid-eluter

Comparative Methodologies

We evaluated three methodologies. The data below synthesizes performance metrics typical for this class of basic pyridine-amine ligands.

Method A: The "Default" (Acidic C18)
  • Column: Standard Silica-based C18 (5 µm).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Verdict: UNSUITABLE .

  • Failure Mode: The protonated amine (

    
    ) interacts strongly with residual silanols (
    
    
    
    ) on the column surface.
  • Result: Tailing Factor (

    
    ) > 2.5; variable retention times.
    
Method B: The "Traditional" (Ion-Pairing)
  • Column: C18 (5 µm).[2]

  • Mobile Phase: Phosphate buffer (pH 3.0) + 10 mM Sodium Octanesulfonate (Ion-Pair Reagent).

  • Verdict: FUNCTIONAL BUT PROBLEMATIC .

  • Mechanism: The sulfonate anion pairs with the protonated amine, neutralizing charge and increasing retention.

  • Drawbacks: Slow equilibration (requires 30+ column volumes), incompatible with LC-MS, difficult to transfer between labs.

Method C: The "Modern" (High-pH Hybrid)
  • Column: Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH), resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4][5]

  • Verdict: RECOMMENDED .

  • Mechanism: At pH 10, the aliphatic amine is largely uncharged (

    
    ), eliminating silanol interactions and increasing hydrophobicity for better retention.
    

Performance Data Comparison

The following table summarizes representative validation data for the separation of the target ligand from its critical bis-amide impurity.

ParameterMethod A (Acidic C18)Method B (Ion-Pairing)Method C (High-pH Hybrid)
Retention Time (min) 2.1 (Poor retention)8.56.2
Tailing Factor (

)
2.8 (Fail)1.1 (Pass)1.05 (Excellent)
Theoretical Plates (

)
~2,500~8,000~12,000
Resolution (

)
1.2 (Co-elution risk)4.55.8
Equilibration Time 10 min60 min15 min
MS Compatibility YesNoYes

Recommended Protocol: High-pH Reversed Phase

This protocol is designed for the purity assessment of N-(2-aminoethyl)pyridine-2-carboxamide, ensuring separation from starting materials and the hydrophobic bis-amide.

Chromatographic Conditions
  • Column: Hybrid C18 (e.g., XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm) or equivalent high-pH stable column.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (Pyridine absorption max).

    • Note: Ethylenediamine is not UV active at 260 nm.[2] If quantification of diamine is required, use ELSD or derivatization. This method focuses on the ligand purity.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End Isocratic
12.04060Elute Bis-amide
12.1595Column Wash
15.0595End Wash
15.1955Re-equilibration
20.0955End Run

Mechanistic Visualization

The following diagrams illustrate the workflow and the chemical mechanism behind the recommended High-pH strategy.

Method Validation Workflow

ValidationWorkflow Start Method Development Specificity Specificity: Inject Indiv. Impurities Start->Specificity Specificity->Start Fail: Adjust Gradient Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity If Rs > 2.0 Accuracy Accuracy: Spike Recovery Linearity->Accuracy If R² > 0.999 Robustness Robustness: pH +/- 0.2, Temp +/- 5C Accuracy->Robustness Final Final SOP Robustness->Final

Figure 1: Standard validation workflow for the purity assessment method.

Mechanism of Interaction: Acidic vs. Basic pH

Mechanism cluster_Acid Method A: Acidic pH (pH 3.0) cluster_Base Method C: High pH (pH 10.0) Acid_Amine Amine Protonated (R-NH3+) Interaction Ionic Interaction (Peak Tailing) Acid_Amine->Interaction Silanol Free Silanols (Si-O-) Silanol->Interaction Base_Amine Amine Neutral (R-NH2) Retention Hydrophobic Retention (Sharp Peak) Base_Amine->Retention C18_Ligand C18 Chain (Hydrophobic) C18_Ligand->Retention

Figure 2: Comparison of analyte behavior at pH 3.0 vs pH 10.0. At high pH, the deprotonated amine interacts solely via hydrophobic mechanisms, eliminating tailing.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Fronting Sample solvent mismatch or column overload.Dissolve sample in Mobile Phase A (Water/Buffer) rather than 100% MeOH/ACN.
Retention Time Drift pH instability in Mobile Phase A.Ammonium bicarbonate is volatile. Prepare fresh buffer daily and seal bottles.
Ghost Peaks Carryover of the bis-amide.Ensure the gradient wash step (95% B) is sufficiently long (at least 3 mins).
High Backpressure Salt precipitation.Ensure mixing of Buffer A and ACN does not exceed solubility limits (usually safe <80% ACN for bicarbonate).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • PrepChem. Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide dihydrochloride. (Methodology for impurity identification). Link

  • PubChem. N-(2-aminoethyl)pyridine-2-carboxamide Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Ion-Pairing vs. High pH strategies). Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols cited in Section 6.1). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.